molecular formula C9H9NO4 B610634 (S)-4-carboxyphenylglycine

(S)-4-carboxyphenylglycine

Cat. No.: B610634
M. Wt: 195.17 g/mol
InChI Key: VTMJKPGFERYGJF-ZETCQYMHSA-N
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Description

(S)-4CPG, also known as (S)-4-Carboxyphenylglycine, is a novel orally active metabotropic glutamate receptor 1 antagonist.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(S)-amino(carboxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMJKPGFERYGJF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-4-Carboxyphenylglycine: A Technical Guide to its Mechanism of Action as a Group I Metabotropic Glutamate Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Carboxyphenylglycine ((S)-4-CPG) is a classical pharmacological tool extensively utilized in neuroscience research to investigate the physiological and pathological roles of Group I metabotropic glutamate (B1630785) receptors (mGluRs). As a competitive antagonist with selectivity for the mGluR1a subtype over mGluR5a, (S)-4-CPG has been instrumental in elucidating the contributions of these receptors to synaptic plasticity, neuronal excitability, and various neurological disorders. This technical guide provides an in-depth overview of the mechanism of action of (S)-4-CPG, including its molecular targets, downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound is a competitive antagonist at the orthosteric binding site of Group I mGluRs, the same site where the endogenous agonist L-glutamate binds.[1] By occupying this site without activating the receptor, (S)-4-CPG prevents the conformational changes necessary for G-protein coupling and subsequent intracellular signaling. Group I mGluRs, which include mGluR1 and mGluR5, are coupled to the Gq/11 family of G-proteins.[2] Antagonism of these receptors by (S)-4-CPG primarily inhibits the activation of phospholipase C (PLC), thereby blocking the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] This blockade ultimately prevents the mobilization of intracellular calcium and the activation of protein kinase C (PKC), key downstream events in the Group I mGluR signaling cascade.[3]

Quantitative Pharmacological Data

The antagonist potency of (S)-4-CPG has been quantified in various in vitro systems. The following table summarizes key inhibitory concentration (IC50) and equilibrium dissociation constant (Kb) values from the literature. It is important to note that these values can vary depending on the experimental conditions, such as the cell type, the agonist used, and the specific assay performed.

Receptor SubtypeAssay TypeAgonistCell TypeIC50 / Kb (μM)Reference
mGluR1aPhosphoinositide HydrolysisQuisqualateLLC-PK1 cellsIC50: 4 - 72[4]
mGluR5aPhosphoinositide HydrolysisQuisqualateLLC-PK1 cellsIC50: 150 - 156[4]
mGluR1aCalcium MobilizationL-GlutamateCHO cellsKb: 140[5]
mGluR5aCalcium MobilizationL-GlutamateCHO cellsKb: >1000[5]
mGluR1aPhosphoinositide Hydrolysis1S,3R-ACPDLLC-PK1 cellsKb: 8[4]
mGluR5aPhosphoinositide Hydrolysis1S,3R-ACPDLLC-PK1 cellsNo significant antagonism[4]

Signaling Pathways

The primary signaling cascade inhibited by (S)-4-CPG is the Gq-coupled pathway. The following diagram illustrates the key components of this pathway and the point of intervention by (S)-4-CPG.

Gq_Signaling_Pathway Group I mGluR Signaling Pathway and Point of (S)-4-CPG Antagonism cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR Group I mGluR (mGluR1/5) Gq Gq mGluR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to Glutamate L-Glutamate (Agonist) Glutamate->mGluR Binds & Activates S4CPG (S)-4-CPG (Antagonist) S4CPG->mGluR Competitively Binds & Inhibits

Caption: (S)-4-CPG competitively antagonizes Group I mGluRs, blocking Gq-mediated signaling.

Experimental Protocols

The characterization of (S)-4-CPG as a Group I mGluR antagonist has been achieved through various key experiments. Detailed methodologies for two of the most common assays are provided below.

Phosphoinositide Hydrolysis Assay

This assay directly measures the functional consequence of Group I mGluR activation, which is the production of inositol phosphates (IPs).

Objective: To determine the inhibitory effect of (S)-4-CPG on agonist-stimulated phosphoinositide hydrolysis.

Materials:

  • Cell line expressing the mGluR of interest (e.g., CHO or HEK293 cells)

  • [³H]-myo-inositol

  • Agonist (e.g., L-glutamate, Quisqualate, or 1S,3R-ACPD)

  • This compound

  • Lithium chloride (LiCl) solution

  • Dowex AG1-X8 resin

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Labeling: Plate cells in multi-well plates and incubate with medium containing [³H]-myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Antagonist and Agonist Addition: Add varying concentrations of (S)-4-CPG to the wells, followed by a fixed concentration of the agonist. Incubate for a defined period (e.g., 30-60 minutes).

  • Assay Termination: Stop the reaction by adding a cold acidic solution (e.g., perchloric acid or trichloroacetic acid).

  • Extraction and Separation of Inositol Phosphates: Neutralize the cell lysates and apply them to Dowex AG1-X8 anion-exchange columns. Wash the columns to remove free [³H]-myo-inositol and elute the total [³H]-inositol phosphates with a high-salt buffer.

  • Quantification: Add the eluted fractions to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-inositol phosphate (B84403) accumulation against the concentration of (S)-4-CPG to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the electrical activity of a single neuron and can be used to assess how (S)-4-CPG affects agonist-induced changes in membrane potential or ion channel activity.

Objective: To determine the effect of (S)-4-CPG on agonist-induced depolarization or other electrophysiological responses in neurons.

Materials:

  • Brain slices (e.g., from hippocampus or cerebellum) or cultured neurons

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution for the patch pipette

  • Agonist (e.g., DHPG, a specific Group I mGluR agonist)

  • This compound

  • Patch-clamp amplifier, micromanipulator, and data acquisition system

Procedure:

  • Preparation: Prepare acute brain slices or cultured neurons for recording. Place the preparation in a recording chamber continuously perfused with aCSF.

  • Patch Pipette: Fabricate a glass micropipette with a tip diameter of ~1-2 µm and fill it with the intracellular solution.

  • Gigaohm Seal Formation: Under microscopic guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Baseline Recording: Record the baseline membrane potential and input resistance of the neuron.

  • Agonist Application: Perfuse the agonist into the bath and record the resulting depolarization or change in membrane current.

  • Antagonist Application: After washing out the agonist, pre-incubate the slice with (S)-4-CPG for a period of time, and then co-apply the agonist and (S)-4-CPG.

  • Data Analysis: Compare the magnitude of the agonist-induced response in the absence and presence of (S)-4-CPG to quantify the antagonist effect.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a phosphoinositide hydrolysis assay to determine the antagonist properties of a compound like (S)-4-CPG.

PI_Hydrolysis_Workflow Experimental Workflow for Phosphoinositide Hydrolysis Assay start Start cell_culture 1. Cell Culture (e.g., CHO cells expressing mGluR1) start->cell_culture labeling 2. Radiolabeling with [³H]-myo-inositol cell_culture->labeling preincubation 3. Pre-incubation with LiCl labeling->preincubation treatment 4. Treatment - Add (S)-4-CPG (various conc.) - Add Agonist (fixed conc.) preincubation->treatment termination 5. Assay Termination with Acid treatment->termination extraction 6. Extraction & Separation of Inositol Phosphates (Anion-Exchange Chromatography) termination->extraction quantification 7. Quantification (Scintillation Counting) extraction->quantification analysis 8. Data Analysis (IC50 Determination) quantification->analysis end End analysis->end

Caption: Workflow of a phosphoinositide hydrolysis assay for antagonist characterization.

Conclusion

This compound remains a valuable pharmacological tool for the study of Group I metabotropic glutamate receptors. Its competitive antagonist action, with a preference for mGluR1a, allows for the specific interrogation of the roles of these receptors in a wide range of physiological and pathological processes. A thorough understanding of its mechanism of action, coupled with the appropriate experimental methodologies, is crucial for the accurate interpretation of research findings and for the development of novel therapeutics targeting the glutamatergic system.

References

(S)-4-carboxyphenylglycine mGluR1a antagonist activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the mGluR1a Antagonist Activity of (S)-4-Carboxyphenylglycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the antagonist activity of this compound ((S)-4-CPG) at the metabotropic glutamate (B1630785) receptor 1a (mGluR1a). It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound ((S)-4-CPG) is a classical competitive antagonist of group I metabotropic glutamate receptors, demonstrating selectivity for mGluR1a over mGluR5a.[1][2] Its utility as a pharmacological tool has been instrumental in characterizing the physiological roles of mGluR1a in the central nervous system. This document synthesizes key findings on its antagonist profile, providing researchers with the necessary data and methodologies to effectively utilize (S)-4-CPG in their studies.

Quantitative Data

The antagonist potency of (S)-4-CPG at mGluR1a has been determined through various functional assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying its activity. The data below is compiled from studies using different cellular expression systems and agonists.

CompoundReceptorAgonistAssay TypeCell LineIC50 (µM)Reference
(S)-4-CPGmGluR1aQuisqualatePhosphoinositide HydrolysisCHO cells4 - 72[3]
(S)-4-CPGmGluR1aQuisqualateCa2+ MobilizationCHO cells300 - 1000[3]
(S)-4-CPGmGluR1aL-GlutamatePhosphoinositide HydrolysisCHO cells40[4]
(S)-4C3HPGmGluR1aL-GlutamatePhosphoinositide HydrolysisBHK cells15 ± 3[5]
(S)-4C3HPGmGluR1a[3H]GlutamateRadioligand BindingBHK cells5 ± 1 (EC50)[5]

*(S)-4-carboxy-3-hydroxyphenylglycine (4C3HPG) is a closely related analog with higher potency.

Signaling Pathways and Experimental Workflows

To understand the mechanism of (S)-4-CPG antagonism, it is crucial to visualize the mGluR1a signaling cascade and the experimental procedures used to measure its blockade.

mGluR1a Signaling Pathway

Metabotropic glutamate receptor 1a is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like glutamate, initiates a downstream signaling cascade through Gαq/11.[6][7] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). (S)-4-CPG competitively binds to the same site as glutamate, preventing this cascade.

mGluR1a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space mGluR1a mGluR1a Gq Gαq/11 mGluR1a->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Produces DAG Diacylglycerol (DAG) PLC->DAG Produces Gq->PLC Activates Glutamate Glutamate (Agonist) Glutamate->mGluR1a Activates S4CPG (S)-4-CPG (Antagonist) S4CPG->mGluR1a Blocks Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Induces

Caption: The mGluR1a signaling cascade initiated by agonist binding and inhibited by (S)-4-CPG.

Experimental Workflow: Phosphoinositide Hydrolysis Assay

This assay quantifies the accumulation of inositol phosphates, a downstream product of mGluR1a activation. The antagonist activity of (S)-4-CPG is measured by its ability to inhibit agonist-induced inositol phosphate (B84403) production.

PI_Hydrolysis_Workflow A 1. Cell Culture (e.g., CHO-mGluR1a) B 2. Labeling with [³H]-myo-inositol A->B C 3. Pre-incubation with (S)-4-CPG or Vehicle B->C D 4. Stimulation with Agonist (e.g., Quisqualate) C->D E 5. Assay Termination & Cell Lysis D->E F 6. Anion Exchange Chromatography to Isolate Inositol Phosphates E->F G 7. Scintillation Counting to Quantify [³H]-Inositol Phosphates F->G H 8. Data Analysis (IC₅₀ Determination) G->H

Caption: Workflow for a phosphoinositide hydrolysis assay to determine antagonist potency.

Experimental Workflow: Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following mGluR1a activation. (S)-4-CPG's ability to block this agonist-induced calcium flux is quantified.

Calcium_Mobilization_Workflow A 1. Plate Cells (e.g., CHO-mGluR1a) B 2. Load with Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) A->B C 3. Add (S)-4-CPG or Vehicle B->C D 4. Add Agonist (e.g., Quisqualate) C->D E 5. Measure Fluorescence Change (using a plate reader or microscope) D->E F 6. Data Analysis (IC₅₀ Determination) E->F

References

(S)-4-carboxyphenylglycine effects on phosphoinositide hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effects of (S)-4-Carboxyphenylglycine on Phosphoinositide Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound ((S)-4-CPG) is a classical antagonist of group I metabotropic glutamate (B1630785) receptors (mGluRs), which play a crucial role in excitatory neurotransmission. These receptors, namely mGluR1 and mGluR5, are G-protein coupled receptors that, upon activation, stimulate the hydrolysis of phosphoinositides. This signaling cascade generates key second messengers, inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C activation. This guide provides a comprehensive overview of the effects of (S)-4-CPG on phosphoinositide hydrolysis, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. The information is intended to serve as a valuable resource for researchers in neuroscience and pharmacology, as well as professionals involved in drug discovery and development targeting the glutamatergic system.

Introduction to this compound and Phosphoinositide Signaling

This compound ((S)-4-CPG) is a phenylglycine derivative that acts as a competitive antagonist at group I metabotropic glutamate receptors (mGluRs).[1][2] These receptors are pivotal in modulating synaptic plasticity and neuronal excitability. The group I mGluRs, which include mGluR1 and mGluR5, are linked to the activation of phospholipase C (PLC) via Gαq/11 proteins.[3] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium, while DAG activates protein kinase C (PKC).

The antagonistic action of (S)-4-CPG on this pathway makes it a valuable pharmacological tool for studying the physiological and pathological roles of group I mGluRs. Understanding its precise effects on phosphoinositide (PI) hydrolysis is crucial for interpreting experimental results and for the development of novel therapeutic agents targeting these receptors.

Quantitative Data on the Effects of (S)-4-CPG

The inhibitory potency of (S)-4-CPG on agonist-stimulated phosphoinositide hydrolysis has been quantified in various experimental systems. The following tables summarize key quantitative data from the literature.

CompoundAgonistPreparationParameterValueReference
This compound(1S,3R)-ACPDRat cerebral cortical slicesAntagonismCompetitive[1]
This compoundL-Quisqualate (2 µM)Rat cultured cerebellar granule cellsIC₅₀51 µM[4]
This compoundL-GlutamateCHO cells expressing mGluR1αAntagonism-[2]
This compound(S)-3,5-DHPGCHO cells expressing mGluR1αAntagonism-[2]

Table 1: Inhibitory effects of this compound on agonist-stimulated phosphoinositide hydrolysis.

Signaling Pathway of Group I mGluR-Mediated Phosphoinositide Hydrolysis and its Antagonism by (S)-4-CPG

The activation of group I mGluRs by an agonist like glutamate initiates a well-defined signaling cascade leading to phosphoinositide hydrolysis. (S)-4-CPG competitively blocks the initial step of this pathway.

G cluster_membrane Plasma Membrane mGluR Group I mGluR (mGluR1/5) Gq Gαq/11 mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Glutamate Glutamate (Agonist) Glutamate->mGluR Activates S4CPG (S)-4-CPG (Antagonist) S4CPG->mGluR Blocks Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Figure 1: Signaling pathway of group I mGluR-mediated phosphoinositide hydrolysis and the inhibitory action of (S)-4-CPG.

Experimental Protocols

The measurement of phosphoinositide hydrolysis is a key technique to assess the activity of group I mGluRs and the effects of their antagonists. The most common method involves labeling cells or tissues with [³H]myo-inositol, which is incorporated into membrane phosphoinositides. The accumulation of [³H]inositol phosphates is then measured as an index of PI hydrolysis.

General Protocol for Phosphoinositide Hydrolysis Assay

This protocol is a generalized procedure based on methods described in the literature.[5][6][7] Specific parameters may need to be optimized for different cell types or tissues.

G start Start step1 Cell/Tissue Preparation (e.g., cell culture, brain slices) start->step1 step2 Labeling with [³H]myo-inositol (16-24 hours) step1->step2 step3 Wash to remove excess label step2->step3 step4 Pre-incubation with LiCl (inhibits inositol monophosphatase) step3->step4 step5 Incubation with (S)-4-CPG (or other antagonists) step4->step5 step6 Stimulation with Agonist (e.g., Glutamate, ACPD) step5->step6 step7 Termination of Reaction (e.g., addition of acid) step6->step7 step8 Extraction of Inositol Phosphates step7->step8 step9 Separation by Ion-Exchange Chromatography step8->step9 step10 Quantification by Scintillation Counting step9->step10 end End step10->end

Figure 2: General experimental workflow for a phosphoinositide hydrolysis assay.

Detailed Methodological Steps:

  • Cell/Tissue Preparation:

    • Cell Culture: Plate cells (e.g., CHO or HEK293 cells stably expressing mGluR1 or mGluR5) in appropriate well plates.[2][5]

    • Tissue Slices: Prepare acute brain slices (e.g., neonatal rat cerebral cortex) of a specific thickness using a vibratome.[1]

  • Radiolabeling:

    • Incubate the cells or tissue slices in a medium containing [³H]myo-inositol (typically 1 µCi/mL) for 16-24 hours to allow for its incorporation into membrane phosphoinositides.[5]

  • Washing:

    • Thoroughly wash the preparations with a physiological buffer (e.g., Locke's buffer) to remove unincorporated [³H]myo-inositol.[7]

  • Pre-incubation:

    • Pre-incubate the cells/slices in a buffer containing lithium chloride (LiCl, typically 10-20 mM) for a defined period (e.g., 30 minutes).[6][7] LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphates, which amplifies the signal.

  • Antagonist Incubation:

    • Add (S)-4-CPG or other test antagonists at various concentrations and incubate for a specific duration prior to agonist stimulation.

  • Agonist Stimulation:

    • Add the mGluR agonist (e.g., glutamate, (1S,3R)-ACPD, or DHPG) to stimulate phosphoinositide hydrolysis. The incubation time for stimulation is typically between 30 and 60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a strong acid, such as trichloroacetic acid (TCA) or perchloric acid, to precipitate proteins and lipids.

  • Extraction of Inositol Phosphates:

    • Neutralize the acidic supernatant and separate the aqueous phase containing the water-soluble inositol phosphates.

  • Chromatographic Separation:

    • Apply the aqueous extracts to an ion-exchange chromatography column (e.g., Dowex AG1-X8).

    • Wash the column to remove unbound [³H]myo-inositol.

    • Elute the total [³H]inositol phosphates with a high-salt buffer (e.g., formic acid/ammonium formate).

  • Quantification:

    • Measure the radioactivity of the eluted fraction using liquid scintillation counting. The amount of radioactivity is proportional to the extent of phosphoinositide hydrolysis.

Discussion and Conclusion

This compound serves as a cornerstone tool for dissecting the roles of group I mGluRs in the central nervous system. Its ability to competitively antagonize agonist-induced phosphoinositide hydrolysis has been demonstrated across various experimental models.[1][2][4] The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers aiming to investigate this signaling pathway.

The phosphoinositide hydrolysis assay, while robust, requires careful optimization of several parameters, including cell/tissue type, labeling time, and agonist/antagonist concentrations. The use of LiCl is critical for signal amplification but can have confounding effects, which should be considered in data interpretation.

References

An In-Depth Technical Guide to (S)-4-Carboxyphenylglycine: Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Carboxyphenylglycine, also known as (S)-4CPG, is a potent and selective competitive antagonist of group I metabotropic glutamate (B1630785) receptors (mGluRs), with a preference for the mGluR1a subtype over mGluR5a.[1][2] As a critical tool in neuroscience research, it plays a significant role in elucidating the physiological and pathological functions of group I mGluRs. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of this compound, including detailed experimental protocols and an examination of its mechanism of action.

Chemical and Physical Properties

This compound is a phenylglycine derivative with the following key identifiers and properties:

PropertyValueReference
IUPAC Name 4-[(S)-amino(carboxy)methyl]benzoic acid[3]
Synonyms (S)-4CPG, (S)-alpha-Amino-4-carboxybenzeneacetic acid[2][4]
CAS Number 134052-73-6[2]
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
Appearance Off-white solid[5]
Solubility Soluble to 100 mM in 1 eq. NaOH with gentle warming. Limited solubility in pure water (approx. 5 mM). Soluble in DMSO at 4.3 mg/mL.[6]
Storage Store at room temperature.[1]

Biological Activity and Potency

This compound functions as a competitive antagonist at group I mGluRs, which are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability.[6] It exhibits selectivity for the mGluR1a subtype over mGluR5a.

Receptor SubtypeAssayPotency (IC₅₀ / K₈)Reference
mGluR1α Quisqualate-induced PI HydrolysisIC₅₀ range: 4 - 72 µM[7]
L-glutamate-induced Ca²⁺ releaseK₈: 163 ± 43 µM[8]
mGluR5a Quisqualate-induced PI HydrolysisIC₅₀ range: 150 - 156 µM[7]
L-glutamate-induced Ca²⁺ releaseNo significant antagonist activity at 1mM[8]

Mechanism of Action and Signaling Pathway

Group I mGluRs, including mGluR1a, are coupled to the Gq family of G proteins. Upon activation by an agonist like glutamate, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

This compound competitively binds to the same site as glutamate on the mGluR1a receptor, but it does not activate the receptor. By occupying the binding site, it prevents glutamate from binding and initiating the downstream signaling cascade.

Gq_PLC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) mGluR1a mGluR1α Glutamate->mGluR1a Binds & Activates S4CPG This compound (Antagonist) S4CPG->mGluR1a Competitively Blocks Gq Gq mGluR1a->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Opens Ca²⁺ Channel Ca2 [Ca²⁺]i Ca2_release->Ca2 Ca2->PKC Co-activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Response Cellular Response Downstream->Response Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare membranes from CHO cells expressing mGluR1α Reagent_Prep 2. Prepare assay buffer, radioligand ([³H]quisqualate), and competitor (this compound) solutions Membrane_Prep->Reagent_Prep Incubate 3. Incubate membranes with [³H]quisqualate and varying concentrations of This compound Reagent_Prep->Incubate Filter 4. Separate bound from free radioligand by rapid vacuum filtration Incubate->Filter Wash 5. Wash filters to remove non-specifically bound radioligand Filter->Wash Count 6. Measure radioactivity on filters using liquid scintillation counting Wash->Count Plot 7. Plot % inhibition vs. competitor concentration to determine IC₅₀ Count->Plot Calculate 8. Calculate Ki using the Cheng-Prusoff equation Plot->Calculate

References

(S)-4-Carboxyphenylglycine: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Carboxyphenylglycine ((S)-4-CPG) is a pivotal pharmacological tool in neuroscience research, recognized for its role as a competitive antagonist of group I metabotropic glutamate (B1630785) receptors (mGluRs), with a notable selectivity for the mGlu1a subtype over mGlu5a. Its discovery in the early 1990s provided researchers with a crucial molecule to investigate the physiological and pathological roles of these receptors, which are implicated in a variety of neurological processes and disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of (S)-4-CPG, complete with detailed experimental protocols and quantitative data to support researchers in its application and further development.

Discovery and Pharmacological Profile

The emergence of this compound as a significant research tool can be traced back to the early 1990s, a period of intensive investigation into the function of G-protein coupled metabotropic glutamate receptors. Initial studies by Eaton et al. (1993) and Birse et al. (1993) were instrumental in characterizing the pharmacological profile of a series of phenylglycine derivatives, including (S)-4-CPG.[1][2]

These seminal works established that (S)-4-CPG acts as a competitive antagonist at group I mGluRs.[1][2] Specifically, it was found to antagonize (1S,3R)-1-aminocyclopentane-1,3-dicarboxylate (ACPD)-stimulated phosphoinositide hydrolysis in rat cerebral cortical slices, a hallmark of group I mGluR activation.[1] Further studies demonstrated its selectivity for mGlu1a receptors over mGlu5a receptors.[3] This selectivity has made (S)-4-CPG an invaluable tool for dissecting the distinct physiological roles of these two receptor subtypes.

Biological Activity Data
ParameterValueReceptor SubtypeReference
Antagonist ActivityCompetitiveGroup I mGluRs[1][2]
SelectivitymGlu1a > mGlu5amGlu1a, mGlu5a[3]

Synthesis of this compound

The synthesis of enantiomerically pure this compound typically involves a multi-step process that begins with the creation of a racemic mixture of 4-carboxyphenylglycine, followed by the resolution of the desired (S)-enantiomer. The Strecker synthesis is a common method for the initial preparation of the racemic amino acid.

Racemic Synthesis via Strecker Synthesis

The Strecker synthesis provides a robust method for the preparation of α-amino acids from an aldehyde, ammonia (B1221849), and cyanide. In the case of 4-carboxyphenylglycine, the synthesis starts from 4-carboxybenzaldehyde.

Experimental Protocol: Racemic 4-Carboxyphenylglycine Synthesis

  • Imine Formation: 4-carboxybenzaldehyde is reacted with ammonia to form the corresponding imine. This reaction is typically carried out in an aqueous or alcoholic solution.

  • Aminonitrile Formation: A cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), is added to the reaction mixture. The cyanide ion attacks the imine carbon to form an α-aminonitrile.

  • Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic conditions (e.g., using a strong mineral acid like HCl) to yield the racemic 4-carboxyphenylglycine.

Logical Workflow for Racemic Synthesis

G A 4-Carboxybenzaldehyde C Imine Intermediate A->C B Ammonia (NH3) B->C E α-Aminonitrile C->E D Cyanide (e.g., KCN) D->E G Racemic (RS)-4-Carboxyphenylglycine E->G F Acid Hydrolysis (H3O+) F->G

Caption: Strecker synthesis of racemic 4-carboxyphenylglycine.

Enantioselective Synthesis: Resolution of Racemic Mixture

The separation of the (S)-enantiomer from the racemic mixture is a critical step. A common and effective method is through the formation of diastereomeric salts using a chiral resolving agent. Chiral amines or acids can be employed for this purpose.

Experimental Protocol: Resolution of (RS)-4-Carboxyphenylglycine

  • N-Acetylation: The racemic 4-carboxyphenylglycine is first N-acetylated to protect the amino group. This is typically achieved by reacting the amino acid with acetic anhydride (B1165640) in a suitable solvent.

  • Diastereomeric Salt Formation: The resulting N-acetyl-4-carboxyphenylglycine is then treated with an enantiomerically pure chiral amine, such as (R)-(+)-α-phenylethylamine or another suitable chiral base, in a solvent like methanol (B129727) or ethanol. This leads to the formation of a mixture of two diastereomeric salts.

  • Fractional Crystallization: Due to their different physical properties, the two diastereomeric salts can be separated by fractional crystallization. The less soluble diastereomer will crystallize out of the solution upon cooling or solvent evaporation. The specific conditions (solvent, temperature) need to be optimized to achieve efficient separation.

  • Liberation of the Enantiomer: The separated diastereomeric salt containing the desired (S)-enantiomer is then treated with an acid to remove the chiral auxiliary.

  • Deacetylation: Finally, the N-acetyl group is removed by acid hydrolysis to yield the pure this compound.

Quantitative Data for a Representative Resolution

StepReagentsSolventYield (%)Enantiomeric Excess (ee%)
N-AcetylationAcetic AnhydrideAcetic Acid~95N/A
Resolution(R)-(+)-α-phenylethylamineMethanol~40 (of theoretical)>98
Deacetylation6N HCl-~90>98

Workflow for Chiral Resolution

G A Racemic (RS)-4-Carboxyphenylglycine B N-Acetylation A->B C N-Acetyl-(RS)-4-carboxyphenylglycine B->C E Diastereomeric Salt Mixture C->E D Chiral Amine (e.g., (R)-α-phenylethylamine) D->E F Fractional Crystallization E->F G Separated Diastereomeric Salt ((S)-acid, (R)-amine) F->G H Acidification G->H I N-Acetyl-(S)-4-carboxyphenylglycine H->I J Acid Hydrolysis I->J K This compound J->K

Caption: Resolution of racemic 4-carboxyphenylglycine.

Mechanism of Action: Signaling Pathway

This compound exerts its effects by competitively binding to the glutamate binding site of group I mGluRs, preventing their activation by the endogenous agonist, glutamate. Group I mGluRs, which include mGlu1 and mGlu5, are coupled to the Gq/11 G-protein.

Upon activation by an agonist, group I mGluRs initiate a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). By blocking the initial binding of glutamate, (S)-4-CPG inhibits this entire downstream signaling pathway.

Group I mGluR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR1 Group I mGluR (mGlu1/5) Glutamate->mGluR1 Activates S4CPG (S)-4-CPG S4CPG->mGluR1 Blocks Gq Gq/11 mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Release ER->Ca Ca->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: (S)-4-CPG competitively antagonizes the Group I mGluR signaling pathway.

Conclusion

This compound remains a cornerstone in the study of metabotropic glutamate receptor function. Its discovery and subsequent characterization have provided invaluable insights into the roles of mGlu1 and mGlu5 receptors in the central nervous system. The synthetic routes outlined in this guide, particularly the combination of Strecker synthesis and classical resolution, offer a reliable and well-established means for researchers to obtain this critical pharmacological tool. A thorough understanding of its synthesis and mechanism of action is essential for its effective application in elucidating the complex signaling pathways governed by group I mGluRs and for the development of novel therapeutics targeting these receptors.

References

(S)-4-Carboxyphenylglycine: A Technical Guide for Studying Glutamate Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Carboxyphenylglycine ((S)-4-CPG) is a classical and widely utilized pharmacological tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs). As a competitive antagonist, it has been instrumental in elucidating the physiological and pathophysiological roles of specific mGluR subtypes. This technical guide provides an in-depth overview of (S)-4-CPG, its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in neuroscience and drug development employing (S)-4-CPG to investigate glutamate receptor function.

Mechanism of Action

(S)-4-CPG is a competitive antagonist that primarily targets Group I metabotropic glutamate receptors, which consist of mGluR1 and mGluR5 subtypes.[1] These receptors are G-protein coupled receptors (GPCRs) that are linked to the Gqα subunit, and their activation leads to the stimulation of phospholipase C (PLC) and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). This signaling cascade results in the generation of two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

(S)-4-CPG exerts its antagonistic effects by competing with the endogenous agonist, glutamate, for the binding site on Group I mGluRs. By occupying this site without activating the receptor, (S)-4-CPG prevents the initiation of the downstream signaling cascade. Notably, studies have demonstrated that (S)-4-CPG exhibits a degree of selectivity for the mGluR1a subtype over the mGluR5a/5b subtypes.[2] This selectivity makes it a valuable tool for dissecting the specific contributions of mGluR1a to various neuronal processes.

Data Presentation: Quantitative Pharmacology of this compound

The following table summarizes the quantitative pharmacological data for (S)-4-CPG at various metabotropic glutamate receptor subtypes. This data is compiled from studies utilizing different experimental preparations and assays, providing a comparative overview of its antagonist potency and selectivity.

Receptor SubtypeAssay TypeAgonist UsedPreparationAntagonist Potency (Value)Reference
mGluR1αPhosphoinositide HydrolysisQuisqualateHuman mGluR1α expressed in cellsIC50: 4 - 72 µM[3]
mGluR1αIntracellular Ca2+ MobilizationL-GlutamateCHO cells expressing mGluR1αKb: 163 ± 43 µM[4]
mGluR5aPhosphoinositide HydrolysisQuisqualateHuman mGluR5a expressed in cellsIC50: 150 - 156 µM[3]
mGluR5aIntracellular Ca2+ MobilizationL-GlutamateCHO cells expressing mGluR5aNo significant antagonist activity observed[4]

IC50: The half maximal inhibitory concentration, representing the concentration of an antagonist that inhibits the response to an agonist by 50%. Kb: The equilibrium dissociation constant of a competitive antagonist, indicating the concentration of antagonist that will occupy 50% of the receptors at equilibrium.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the antagonist activity of (S)-4-CPG at Group I mGluRs.

Phosphoinositide Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation, and is a primary method for quantifying the antagonist potency of compounds like (S)-4-CPG. The protocol outlined below is a general guideline and may require optimization based on the specific cell line and experimental conditions.

Materials:

  • Cells expressing the target mGluR (e.g., CHO or HEK293 cells stably expressing mGluR1a or mGluR5a)

  • [³H]myo-inositol

  • Cell culture medium (e.g., DMEM)

  • Agonist (e.g., L-Glutamate or Quisqualate)

  • This compound

  • Lithium Chloride (LiCl) solution

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Labeling:

    • Plate cells in 24-well plates and grow to near confluency.

    • Incubate the cells with culture medium containing [³H]myo-inositol (e.g., 0.5 µCi/well) for 18-24 hours to allow for incorporation into cellular phosphoinositides.

  • Antagonist and Agonist Treatment:

    • Wash the cells with an appropriate assay buffer (e.g., HEPES-buffered saline).

    • Pre-incubate the cells with various concentrations of (S)-4-CPG or vehicle for a specified time (e.g., 15-30 minutes).

    • Add LiCl solution to a final concentration of 10 mM. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.[5]

    • Stimulate the cells with a known concentration of agonist (e.g., EC80 of glutamate) for a defined period (e.g., 30-60 minutes).

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the reaction by adding a cold stop solution (e.g., 0.5 M trichloroacetic acid).

    • Separate the total inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography with Dowex AG1-X8 resin.

    • Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist response by each concentration of (S)-4-CPG.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Intracellular Calcium Mobilization Assay

This assay provides a real-time measurement of changes in intracellular calcium concentration upon receptor activation and is a high-throughput method for screening and characterizing GPCR ligands.

Materials:

  • Cells expressing the target mGluR

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Probenecid (optional, to prevent dye leakage)

  • Agonist

  • This compound

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to attach and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and, if necessary, probenecid.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be de-esterified.

  • Assay Protocol:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the cell plate in the fluorescence plate reader.

    • Add various concentrations of (S)-4-CPG or vehicle to the wells and incubate for a short period.

    • Initiate the fluorescence reading to establish a baseline.

    • Automatically inject a specific concentration of the agonist into the wells.

    • Continue to record the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Measure the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the agonist-induced calcium response by each concentration of (S)-4-CPG.

    • Determine the IC50 value from the concentration-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and membrane potential changes in response to receptor activation, providing detailed information about the functional consequences of mGluR antagonism by (S)-4-CPG.

Materials:

  • Brain slices or cultured neurons

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular pipette solution

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Agonist

  • This compound

Procedure:

  • Preparation:

    • Prepare acute brain slices or cultured neurons for recording.

    • Continuously perfuse the recording chamber with oxygenated aCSF.

  • Obtaining a Whole-Cell Recording:

    • Pull a glass micropipette and fill it with intracellular solution.

    • Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Experimental Protocol:

    • Record a stable baseline of the parameter of interest (e.g., holding current in voltage-clamp or membrane potential in current-clamp).

    • Bath-apply a known concentration of the mGluR agonist and record the response (e.g., an inward current or depolarization).

    • Wash out the agonist and allow the cell to return to baseline.

    • Bath-apply (S)-4-CPG for a defined period.

    • Co-apply the agonist in the presence of (S)-4-CPG and record the response.

  • Data Analysis:

    • Measure the amplitude of the agonist-induced response in the absence and presence of (S)-4-CPG.

    • Calculate the percentage of inhibition of the response by (S)-4-CPG.

    • To determine the Kb value, perform a Schild analysis by measuring the dose-response curve of the agonist in the presence of multiple concentrations of (S)-4-CPG.

Mandatory Visualizations

Group I mGluR Signaling Pathway

The following diagram illustrates the canonical signaling pathway of Group I metabotropic glutamate receptors (mGluR1/5) and the point of inhibition by the competitive antagonist this compound.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR Group I mGluR (mGluR1/5) Glutamate->mGluR Binds & Activates S4CPG (S)-4-CPG S4CPG->mGluR Binds & Blocks Gq Gq mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Group I mGluR signaling cascade and antagonism by (S)-4-CPG.

Experimental Workflow for Antagonist Characterization

The following diagram outlines a typical experimental workflow for characterizing the antagonist properties of a compound like (S)-4-CPG using an in vitro cell-based assay.

G cluster_planning Experimental Design cluster_execution Experiment Execution cluster_analysis Data Analysis cluster_conclusion Conclusion Hypothesis Hypothesis: (S)-4-CPG is a competitive antagonist at mGluR1 AssaySelection Select Assay: e.g., Intracellular Calcium Mobilization Hypothesis->AssaySelection CellLine Select Cell Line: CHO cells expressing mGluR1 AssaySelection->CellLine CellCulture Culture and Plate Cells CellLine->CellCulture DyeLoading Load Cells with Fluo-4 AM CellCulture->DyeLoading AssayRun Run Assay on Fluorescence Plate Reader DyeLoading->AssayRun CompoundPrep Prepare (S)-4-CPG and Agonist (Glutamate) Dilutions CompoundPrep->AssayRun DataAcquisition Acquire Fluorescence Data AssayRun->DataAcquisition Normalization Normalize Data to Controls DataAcquisition->Normalization CurveFitting Fit Concentration-Response Curves Normalization->CurveFitting ParameterCalc Calculate IC50 and/or Kb CurveFitting->ParameterCalc Interpretation Interpret Results: Confirm competitive antagonism and determine potency ParameterCalc->Interpretation Publication Publish Findings Interpretation->Publication

Caption: Workflow for in vitro characterization of an mGluR antagonist.

References

An In-depth Technical Guide to (S)-4-Carboxyphenylglycine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Carboxyphenylglycine, a conformationally constrained analog of glutamate (B1630785), has emerged as a valuable pharmacological tool for the investigation of metabotropic glutamate receptor (mGluR) function. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Particular emphasis is placed on its role as a selective competitive antagonist of the group I metabotropic glutamate receptor, mGluR1a. This document includes detailed experimental protocols for key assays, a summary of quantitative pharmacological data, and visualizations of the mGluR1a signaling pathway and relevant experimental workflows to support researchers in the fields of neuroscience, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound, also known as (S)-4CPG, is an alpha-amino acid derivative with a phenyl ring substituted with a carboxyl group at the para (4) position. The stereochemistry at the alpha-carbon is crucial for its biological activity.

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueReference(s)
IUPAC Name (2S)-2-amino-2-(4-carboxyphenyl)acetic acid[1]
CAS Number 134052-73-6[2][3]
Molecular Formula C₉H₉NO₄[2][3]
Molecular Weight 195.17 g/mol [2][3]
Canonical SMILES C1=CC(=CC=C1C(C(=O)O)N)C(=O)O[4]
InChI Key VTMJKPGFERYGJF-ZETCQYMHSA-N[3][5]
Appearance Off-white solid[6]
Purity ≥98% (HPLC)[2][5]
Solubility Soluble to 100 mM in 1 eq. NaOH with gentle warming. Limited solubility in pure water (~5 mM).[2][4]
Storage Store at room temperature.[2][6]

Biological Activity: A Selective mGluR1a Antagonist

This compound is a competitive antagonist of group I metabotropic glutamate receptors, exhibiting selectivity for the mGluR1a subtype over the mGluR5a subtype.[3][6] Group I mGluRs, which include mGluR1 and mGluR5, are G-protein coupled receptors (GPCRs) that are typically coupled to the Gq/11 signaling cascade.[7][8]

Mechanism of Action

As a competitive antagonist, this compound binds to the same site on the mGluR1a receptor as the endogenous agonist, glutamate, but does not activate the receptor. By occupying the binding site, it prevents glutamate from binding and initiating downstream signaling.

The mGluR1a Signaling Pathway

Activation of mGluR1a by glutamate initiates a signaling cascade that plays a crucial role in modulating synaptic plasticity and neuronal excitability. The primary pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

  • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores.

  • DAG , along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).

This signaling cascade can lead to a variety of downstream effects, including the modulation of ion channels, gene expression, and protein synthesis. This compound, by blocking the initial activation of mGluR1a, inhibits this entire downstream cascade.

mGluR1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1a mGluR1a Glutamate->mGluR1a Activates S4CPG This compound S4CPG->mGluR1a Inhibits Gq11 Gq/11 mGluR1a->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Modulates Synthesis_Purification_Workflow Start Starting Materials (e.g., 4-carboxybenzaldehyde) Synthesis Chemical Synthesis (e.g., Strecker Synthesis) Start->Synthesis Racemate Racemic (RS)-4-Carboxyphenylglycine Synthesis->Racemate Resolution Chiral Resolution (Diastereomeric Salt Crystallization) Racemate->Resolution Enantiomers (S)- and (R)-Enantiomers Resolution->Enantiomers Separation Separation Enantiomers->Separation S_Enantiomer Crude this compound Separation->S_Enantiomer Purification Purification (Recrystallization, HPLC) S_Enantiomer->Purification Final_Product Pure this compound Purification->Final_Product Calcium_Assay_Workflow Start Seed mGluR1a-expressing cells in microplate Dye_Loading Load cells with calcium-sensitive dye Start->Dye_Loading Incubation Incubate with (S)-4-CPG or vehicle Dye_Loading->Incubation Measurement Measure baseline fluorescence Incubation->Measurement Agonist_Addition Inject agonist and record fluorescence change Measurement->Agonist_Addition Analysis Analyze data and determine IC₅₀ Agonist_Addition->Analysis

References

(S)-4-Carboxyphenylglycine: A Technical Guide to its Function as a Selective Group I mGluR Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-4-carboxyphenylglycine ((S)-4CPG), a pivotal tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs). This document details its mechanism of action as a selective antagonist for group I mGluRs, presents quantitative data on its potency and selectivity, and provides detailed protocols for key experiments. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its application in neuroscience and drug development.

Introduction to this compound and Group I mGluRs

This compound is a competitive antagonist of group I metabotropic glutamate receptors, demonstrating a notable selectivity for the mGluR1a subtype over the mGluR5a subtype.[1] As a member of the phenylglycine class of compounds, (S)-4CPG has been instrumental in elucidating the physiological and pathological roles of group I mGluRs.[2] These receptors, which include mGluR1 and mGluR5, are G-protein coupled receptors (GPCRs) that are predominantly linked to Gq/G11 proteins. Their activation initiates a signaling cascade that plays a crucial role in synaptic plasticity, neuronal excitability, and various neurological disorders.

Mechanism of Action and Signaling Pathway

Group I mGluRs are activated by the neurotransmitter glutamate, leading to the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to the modulatory effects of group I mGluRs on synaptic transmission and cellular function. (S)-4CPG competitively binds to the glutamate binding site on group I mGluRs, thereby preventing the initiation of this signaling cascade.

Group_I_mGluR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1_5 Group I mGluR (mGluR1/5) Glutamate->mGluR1_5 Activates S4CPG (S)-4CPG S4CPG->mGluR1_5 Antagonizes Gq_11 Gαq/11 mGluR1_5->Gq_11 Activates PLCb PLCβ Gq_11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Culture cells expressing mGluR of interest B1 Plate cells in multi-well plates A1->B1 A2 Prepare antagonist ((S)-4CPG) dilutions B2 Pre-incubate with antagonist A2->B2 A3 Prepare agonist solution B3 Stimulate with agonist A3->B3 B1->B2 B2->B3 B4 Measure response (e.g., IP accumulation, Ca²⁺ flux) B3->B4 C1 Normalize data to controls B4->C1 C2 Generate concentration- response curves C1->C2 C3 Calculate IC50/KB values C2->C3 Logical_Relationships cluster_mGluR_family mGluR Family cluster_GroupI_subtypes Group I Subtypes S4CPG This compound GroupII Group II (mGluR2, mGluR3) S4CPG->GroupII Weak Agonist Action Competitive Antagonist S4CPG->Action Selectivity Selectivity S4CPG->Selectivity GroupI Group I (mGluR1, mGluR5) GroupIII Group III (mGluR4, 6, 7, 8) mGluR1a mGluR1a mGluR5a mGluR5a Action->GroupI Selectivity->mGluR1a > Selectivity->mGluR5a

References

Methodological & Application

Application Notes and Protocols for Patch-Clamp Recording with (S)-4-Carboxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Carboxyphenylglycine ((S)-4CPG) is a selective and competitive antagonist of Group I metabotropic glutamate (B1630785) receptors (mGluRs), with a preference for the mGluR1a subtype over mGluR5a.[1] This makes it a valuable pharmacological tool for elucidating the physiological roles of mGluR1a in synaptic transmission, plasticity, and neuronal excitability. These application notes provide detailed protocols for utilizing (S)-4CPG in whole-cell patch-clamp recordings to investigate its effects on neuronal function.

(S)-4CPG and its derivatives act as competitive antagonists at Group I mGluRs.[1] The primary signaling pathway for Group I mGluRs (mGluR1 and mGluR5) involves their coupling to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade can modulate a variety of downstream effectors, influencing neuronal excitability and synaptic plasticity.

Data Presentation

Antagonist Activity of this compound

The following table summarizes the antagonist potency of (S)-4CPG at mGluR1α and mGluR5a receptors expressed in Chinese Hamster Ovary (CHO) cells. The data is derived from studies measuring the inhibition of agonist-induced intracellular Ca2+ release.

Receptor SubtypeAgonist(S)-4CPG ConcentrationInhibition of Agonist Response (%)
mGluR1α10 µM L-Glutamate500 µM99.1 ± 0.4
mGluR5a10 µM L-Glutamate500 µM27 ± 10

Data adapted from Doherty et al., Br J Pharmacol, 1999.[1]

Effects of mGluR1 Antagonism on Synaptic Plasticity
Experimental ConditionDrugConcentrationIPSC Amplitude (% of Baseline)
Control (DHPG-induced LTD)DHPG100 µM~60%
mGluR1 BlockadeDHPG + LY367385100 µM + 100 µM93.1 ± 5.6

Data adapted from a study on mGluR1 antagonism in the VTA, which demonstrates the principle of using selective antagonists to probe synaptic plasticity.[2]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording in Hippocampal Slices

This protocol is designed to investigate the effect of (S)-4CPG on excitatory postsynaptic currents (EPSCs) in CA1 pyramidal neurons.

1. Slice Preparation:

  • Anesthetize a young adult rodent (e.g., P21-P35 rat or mouse) according to approved institutional protocols.

  • Perfuse transcardially with ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution. A common slicing solution contains (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 7 MgCl2, 0.5 CaCl2.

  • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold slicing solution.

  • Transfer slices to a recovery chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 1 MgCl2, 2 CaCl2, continuously bubbled with carbogen. Allow slices to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

2. Recording Setup:

  • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • The intracellular solution for recording EPSCs typically contains (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314 (to block voltage-gated sodium channels). Adjust pH to 7.2-7.3 with CsOH and osmolarity to 280-290 mOsm.[3]

3. Whole-Cell Recording:

  • Visually identify CA1 pyramidal neurons using differential interference contrast (DIC) optics.

  • Approach a neuron with the patch pipette while applying positive pressure.

  • Once a dimple is observed on the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).

  • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Switch to voltage-clamp mode and hold the neuron at -70 mV.

  • Allow the cell to stabilize for 5-10 minutes before starting the experiment.

4. Pharmacological Application:

  • Record baseline EPSCs by stimulating Schaffer collaterals with a bipolar electrode placed in the stratum radiatum.

  • Prepare a stock solution of (S)-4CPG in an appropriate solvent (e.g., NaOH 1 eq).

  • Bath apply (S)-4CPG at the desired concentration (e.g., 100-500 µM) to the aCSF.

  • To investigate its effect on induced synaptic phenomena, co-apply (S)-4CPG with an mGluR agonist like (S)-3,5-dihydroxyphenylglycine (DHPG).

  • Record EPSCs before, during, and after drug application to assess the effect of (S)-4CPG.

Protocol 2: Investigating the Role of mGluR1 in Long-Term Depression (LTD)

This protocol outlines how to use (S)-4CPG to determine the involvement of mGluR1a in the induction of LTD in hippocampal CA1 neurons.

1. Slice Preparation and Recording Setup:

  • Follow steps 1 and 2 from Protocol 1. The intracellular solution can be potassium-based for current-clamp or cesium-based for voltage-clamp, depending on the experimental design. A typical potassium-based solution contains (in mM): 135 K-gluconate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to 280-290 mOsm.[4]

2. LTD Induction:

  • Obtain a stable whole-cell recording from a CA1 pyramidal neuron.

  • Record baseline synaptic transmission by stimulating Schaffer collaterals at a low frequency (e.g., 0.1 Hz) for 10-20 minutes.

  • Induce LTD by applying a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz) or by bath application of the Group I mGluR agonist DHPG (e.g., 50-100 µM for 5-10 minutes).

3. Pharmacological Manipulation:

  • To test the role of mGluR1a in LTD induction, pre-incubate the slice with (S)-4CPG (e.g., 100-500 µM) for at least 20 minutes before applying the LTD induction protocol.

  • Continue to perfuse with (S)-4CPG during the induction protocol.

  • After the induction protocol, wash out the DHPG (if used) and (S)-4CPG and continue to record synaptic transmission for at least 60 minutes to observe the expression of LTD.

  • Compare the magnitude of depression in control slices (LTD induction without (S)-4CPG) and slices treated with (S)-4CPG. A significant reduction in the magnitude of LTD in the presence of (S)-4CPG would indicate a role for mGluR1a in its induction.[5]

Mandatory Visualizations

mGluR1a_Signaling_Pathway Glutamate Glutamate mGluR1a mGluR1α Glutamate->mGluR1a Activates S4CPG (S)-4CPG S4CPG->mGluR1a Antagonizes Gq_protein Gq/11 mGluR1a->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Effectors Ca_release->Downstream PKC->Downstream

Caption: Signaling pathway of mGluR1α and its antagonism by (S)-4CPG.

Patch_Clamp_Workflow Start Start Slice_Prep Acute Brain Slice Preparation Start->Slice_Prep Recovery Slice Recovery (aCSF) Slice_Prep->Recovery Recording_Chamber Transfer Slice to Recording Chamber Recovery->Recording_Chamber Target_Neuron Target Neuron (DIC Microscopy) Recording_Chamber->Target_Neuron Patch_Pipette Pull & Fill Patch Pipette Patch_Pipette->Target_Neuron Giga_Seal Form Giga-ohm Seal Target_Neuron->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Synaptic Activity Whole_Cell->Baseline Drug_Application Bath Apply (S)-4CPG Baseline->Drug_Application Record_Effect Record During Drug Application Drug_Application->Record_Effect Washout Washout Record_Effect->Washout Record_Recovery Record Recovery Washout->Record_Recovery Analysis Data Analysis Record_Recovery->Analysis

Caption: Experimental workflow for a pharmacological patch-clamp experiment.

References

Application Notes and Protocols for In Vivo Microinjection of (S)-4-Carboxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Carboxyphenylglycine ((S)-4-CPG) is a notable pharmacological tool in neuroscience research. It functions as a competitive antagonist for Group I metabotropic glutamate (B1630785) receptors (mGluRs), showing a preference for mGluR1a over mGluR5a.[1] This selectivity allows for the targeted investigation of signaling pathways mediated by these receptors in various physiological and pathological processes within the central nervous system.

Understanding the role of Group I mGluRs is crucial, as they are implicated in numerous neurological and psychiatric disorders, including excitotoxicity, locomotor activity, and synaptic plasticity.[2][3] In vivo microinjection of (S)-4-CPG directly into specific brain regions enables researchers to dissect the localized functions of these receptors, offering insights into potential therapeutic interventions.

These protocols provide a detailed guide for the stereotaxic microinjection of (S)-4-CPG into the rodent brain, a fundamental technique for in vivo pharmacological studies. Adherence to aseptic surgical techniques and approved animal care protocols is imperative for the successful and ethical execution of these experiments.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the in vivo microinjection of this compound, based on cited literature.

ParameterValueSpeciesBrain RegionNotesReference
Dosage 0.2 or 2 µg per sideRatNucleus AccumbensCo-administered with a D1-like receptor agonist to study effects on locomotor activity.[3][3]
Injection Volume Typically 100-500 nL per siteMouse/RatGeneralRecommended volume to minimize tissue damage and ensure localized delivery.[4][4]
Injection Rate 50-100 nL/minMouse/RatGeneralA slow injection rate prevents backflow and tissue damage.[4][4]
Pipette Tip Diameter 10-20 µmMouseGeneralMinimizes tissue damage during insertion and injection.[5][5]
Post-Injection Diffusion Time 5-10 minutesMouse/RatGeneralAllows for adequate diffusion of the compound from the injection site before pipette withdrawal.[5][6][5][6]

Experimental Protocol: In Vivo Stereotaxic Microinjection of (S)-4-CPG

This protocol outlines the procedure for delivering (S)-4-CPG into a specific brain region of a rodent model using stereotaxic surgery.

I. Pre-Surgical Preparation
  • Animal Habituation: Allow animals to habituate to the vivarium for at least one week prior to any experimental procedures to minimize stress.[5]

  • Anesthesia and Analgesia: Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols. A common method is the administration of isoflurane (B1672236) (5% for induction, 1-2% for maintenance) or a combination of ketamine and xylazine.[4] Administer a pre-operative analgesic (e.g., carprofen (B1668582) at 5 mg/kg, s.c.) to manage pain.[6]

  • Surgical Site Preparation:

    • Shave the scalp of the anesthetized animal.[7]

    • Mount the animal in a stereotaxic frame, ensuring the head is level.[6] Apply eye ointment to prevent corneal drying.[7]

    • Sterilize the incision site by scrubbing with alternating swabs of 70% ethanol (B145695) and povidone-iodine solution three times.[7]

    • Administer a local anesthetic (e.g., a 1:1 mixture of lidocaine/bupivacaine) subcutaneously at the incision site.[7]

II. Surgical Procedure
  • Incision and Skull Exposure: Make a midline incision on the scalp (approximately 1.5 cm) to expose the skull.[5] Use sterile cotton swabs to clean the skull surface and visualize the cranial sutures (bregma and lambda).[7]

  • Coordinate Identification:

    • Identify bregma as the reference point.

    • Determine the stereotaxic coordinates (anterior-posterior, medial-lateral, and dorsal-ventral) for the target brain region from a rodent brain atlas.

  • Craniotomy:

    • Move the drill to the determined coordinates.

    • Carefully drill a small hole (craniotomy) through the skull over the target injection site, avoiding damage to the underlying dura mater.[6]

III. Microinjection Procedure
  • Micropipette Preparation: Load a glass micropipette (tip diameter 10-20 µm) with the prepared (S)-4-CPG solution.[5]

  • Pipette Placement:

    • Mount the micropipette onto the stereotaxic manipulator.

    • Slowly lower the micropipette through the craniotomy to the predetermined dorsal-ventral coordinate of the target brain region.

  • Injection:

    • Infuse the (S)-4-CPG solution at a slow rate (e.g., 50-100 nL/min) to prevent tissue damage and ensure localized delivery.[4]

    • After the injection is complete, leave the micropipette in place for an additional 5-10 minutes to allow for diffusion of the compound and to minimize backflow upon withdrawal.[5][6]

  • Pipette Withdrawal: Slowly retract the micropipette.

IV. Post-Surgical Care
  • Wound Closure: Suture or apply surgical glue to close the scalp incision.[5]

  • Recovery:

    • Administer post-operative analgesics as required by the approved protocol.

    • Place the animal in a clean recovery cage on a heating pad until it is fully ambulatory.[6]

    • Monitor the animal for any signs of distress or complications.

    • Provide easy access to food and water.

Visualizations

Signaling Pathway of (S)-4-CPG Action

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate Glutamate mGluR1_5 Group I mGluRs (mGluR1/5) Glutamate->mGluR1_5 Binds & Activates Gq_11 Gαq/11 mGluR1_5->Gq_11 Activates S4CPG (S)-4-CPG S4CPG->mGluR1_5 Antagonizes PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream G A Animal Preparation (Anesthesia & Analgesia) B Stereotaxic Mounting & Surgical Site Prep A->B C Incision & Skull Exposure B->C D Coordinate Identification (Bregma Reference) C->D E Craniotomy D->E G Pipette Insertion to Target Coordinates E->G F Micropipette Loading with (S)-4-CPG F->G H Microinjection of (S)-4-CPG G->H I Post-Injection Diffusion H->I J Pipette Withdrawal I->J K Wound Closure J->K L Post-Operative Recovery & Monitoring K->L

References

Application Notes: Preparation of (S)-4-Carboxyphenylglycine Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-carboxyphenylglycine is a potent and selective competitive antagonist of group I metabotropic glutamate (B1630785) receptors (mGluRs), with a preference for mGlu1a over mGlu5a subtypes.[1][2] Its utility in neuroscience research necessitates the accurate preparation of stock solutions to ensure experimental reproducibility. This document provides a comprehensive protocol for preparing, storing, and handling stock solutions of this compound for laboratory applications.

Physicochemical and Handling Data

Accurate stock solution preparation begins with precise information regarding the compound's properties. The following table summarizes key quantitative data for this compound. For the most accurate calculations, always use the batch-specific molecular weight found on the product vial's Certificate of Analysis (CoA).[1]

ParameterValueReference
Molecular Weight 195.17 g/mol [1][3]
Molecular Formula C₉H₉NO₄[1]
CAS Number 134052-73-6[1]
Purity ≥98% (by HPLC)[1][2]
Recommended Solvent 1 equivalent (eq.) Sodium Hydroxide (NaOH)[1][2]
Maximum Solubility 100 mM (in 1 eq. NaOH with gentle warming)[1]
Solid Storage Room Temperature[1]
Stock Solution Storage -20°C for up to one month[2][4]

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol details the steps to prepare a 100 mM stock solution of this compound.

2.1. Materials and Equipment

  • This compound (solid powder)

  • 1 M NaOH solution

  • Sterile, nuclease-free water

  • Calibrated analytical balance

  • Sterile conical or microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heating block (optional, for gentle warming)

2.2. Step-by-Step Procedure

  • Compound Equilibration: Before opening the vial, allow the solid this compound to equilibrate to room temperature for at least 60 minutes.[4] This prevents atmospheric moisture from condensing on the powder.

  • Weighing the Compound: On a calibrated analytical balance, weigh 19.52 mg of this compound into a sterile tube.

    • Calculation: Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g

    • Mass = 0.1 mol/L x 0.001 L x 195.17 g/mol x 1000 mg/g = 19.52 mg

  • Reconstitution: Add 1.0 mL of 1 M NaOH to the tube containing the powder. The use of one molar equivalent of NaOH is critical for achieving dissolution.[1]

  • Dissolution: Cap the tube securely and vortex the mixture thoroughly. If particulates remain, gentle warming in a water bath (e.g., at 37°C) can aid dissolution. Do not overheat.

  • Final Inspection: Visually inspect the solution to ensure it is clear and all solid material has dissolved before proceeding.

  • Aliquoting and Storage: If not for immediate use, dispense the stock solution into single-use aliquots in tightly sealed vials. Store these aliquots at -20°C, where they are generally stable for up to one month.[2][4] It is recommended to avoid repeated freeze-thaw cycles.[5] For optimal results, solutions should be prepared fresh on the day of use whenever possible.[2][4]

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the stock solution preparation process.

workflow cluster_prep Preparation Phase cluster_action Action & Storage Phase start Equilibrate Compound to RT weigh Weigh 19.52 mg (S)-4-CPG start->weigh add_solvent Add 1.0 mL of 1 M NaOH weigh->add_solvent dissolve Vortex Thoroughly add_solvent->dissolve check Is Solution Clear? dissolve->check warm Warm Gently (e.g., 37°C) check->warm No use Use Solution Immediately check->use Yes aliquot Aliquot for Storage check->aliquot Store warm->dissolve finish End use->finish store Store at -20°C aliquot->store store->finish

Caption: Workflow for preparing this compound (S-4-CPG) stock solution.

References

Application Notes and Protocols for (S)-4-Carboxyphenylglycine in In Vitro Slice Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-4-Carboxyphenylglycine ((S)-4-CPG) is a potent and selective competitive antagonist of group I metabotropic glutamate (B1630785) receptors (mGluRs), with a preference for mGluR1 over mGluR5.[1] This makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of group I mGluRs in the central nervous system. In vitro brain slice preparations are a cornerstone of neuroscience research, providing an accessible and physiologically relevant model to study synaptic transmission, network activity, and plasticity. These application notes provide detailed information and protocols for the use of (S)-4-CPG in in vitro slice electrophysiology studies.

Data Presentation

The following table summarizes quantitative data regarding the use of this compound and related compounds in studies of synaptic function. It is important to note that optimal concentrations for in vitro slice studies may require empirical determination and can vary based on the specific brain region, age of the animal, and the experimental paradigm.

CompoundConcentrationBrain RegionExperimental ModelKey Findings
This compound20 mM (in 5 µl)Hippocampus (CA1)In vivo electrophysiology in freely moving ratsPartially impaired long-term depression (LTD) and significantly inhibited long-term potentiation (LTP).[2]
(RS)-α-methyl-4-carboxyphenylglycine (MCPG)500 µMHippocampusMixed hippocampal culturesUsed in a cocktail of antagonists to inhibit NMDA, AMPA, and metabotropic glutamate receptors to study glutamate transporter diffusion.[3]
This compoundNot specifiedNeonatal Rat Cerebral Cortex, Spinal Cord, ThalamusIn vitro slice preparationsCompetitively antagonized (1S,3R)-ACPD-stimulated phosphoinositide hydrolysis and selectively antagonized ACPD-induced depolarization.[4]
This compoundKB value of 163±43 μMN/ACHO cells expressing mGlu1α receptorsDemonstrated selectivity for mGlu1α over mGlu5a receptors.

Experimental Protocols

Protocol 1: Acute Brain Slice Preparation

This protocol outlines a standard procedure for preparing acute brain slices, a prerequisite for in vitro electrophysiology experiments.

Materials:

  • Rodent (e.g., rat or mouse)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)

  • Artificial cerebrospinal fluid (aCSF)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Incubation/recovery chamber

Procedure:

  • Anesthesia and Perfusion: Anesthetize the animal in accordance with institutional guidelines. Once deeply anesthetized, perform a transcardial perfusion with ice-cold, carbogenated cutting solution to improve tissue viability.

  • Brain Extraction: Rapidly decapitate the animal and dissect the brain, submerging it immediately in ice-cold, carbogenated cutting solution.

  • Blocking and Slicing: Isolate the brain region of interest (e.g., hippocampus or cortex). Glue the tissue block to the vibratome stage and submerge it in the ice-cold cutting solution. Cut slices to the desired thickness (typically 300-400 µm).

  • Recovery: Transfer the slices to an incubation chamber containing aCSF continuously bubbled with carbogen. Allow slices to recover for at least 1 hour at a physiological temperature (e.g., 32-34°C) before transferring to room temperature for the remainder of the experiment.

Protocol 2: Electrophysiological Recording and Application of (S)-4-CPG

This protocol describes the application of (S)-4-CPG during extracellular field potential or whole-cell patch-clamp recordings in acute brain slices.

Materials:

  • Prepared acute brain slices

  • Recording setup (microscope, micromanipulators, amplifier, data acquisition system)

  • Recording and stimulating electrodes

  • Perfusion system

  • Standard aCSF

  • This compound stock solution (e.g., 10 mM in NaOH or another suitable solvent)

Procedure:

  • Slice Placement and Equilibration: Transfer a single slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min. Allow the slice to equilibrate for at least 15-20 minutes before starting recordings.

  • Baseline Recording: Obtain stable baseline recordings of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs, or postsynaptic currents, PSCs) for at least 20-30 minutes.

  • Preparation of (S)-4-CPG Working Solution: Prepare the desired final concentration of (S)-4-CPG by diluting the stock solution in the recording aCSF. Ensure the final pH of the solution is adjusted to 7.4.

  • Bath Application of (S)-4-CPG: Switch the perfusion from the standard aCSF to the aCSF containing (S)-4-CPG.

  • Equilibration and Recording: Allow the slice to perfuse with the (S)-4-CPG solution for a sufficient period (typically 15-20 minutes) to ensure complete equilibration within the tissue before continuing to record the effects on synaptic transmission or plasticity.

  • Induction of Synaptic Plasticity (Optional): To investigate the role of group I mGluRs in synaptic plasticity, apply a standard induction protocol for long-term potentiation (LTP) or long-term depression (LTD) in the presence of (S)-4-CPG.

  • Washout: To determine the reversibility of the drug's effects, switch the perfusion back to the standard aCSF and record for an extended period.

Mandatory Visualization

mGluR1_Signaling_and_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine Glutamate_vesicle Glutamate mGluR1 mGluR1 Glutamate_vesicle->mGluR1 Glutamate Gq Gq mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates S4CPG (S)-4-CPG S4CPG->mGluR1 Blocks

Caption: Antagonism of mGluR1 signaling by (S)-4-CPG.

experimental_workflow cluster_prep Slice Preparation cluster_recording Electrophysiology Animal_Sacrifice 1. Anesthesia & Perfusion Brain_Extraction 2. Brain Extraction Animal_Sacrifice->Brain_Extraction Slicing 3. Vibratome Slicing (300-400 µm) Brain_Extraction->Slicing Recovery 4. Slice Recovery (aCSF, >1 hr) Slicing->Recovery Equilibration 5. Equilibration in Recording Chamber Recovery->Equilibration Baseline 6. Baseline Recording (20-30 min) Equilibration->Baseline Drug_Application 7. Bath Application of (S)-4-CPG Baseline->Drug_Application Effect_Recording 8. Record Effect on Synaptic Transmission Drug_Application->Effect_Recording Plasticity_Induction 9. Induce LTP/LTD (Optional) Effect_Recording->Plasticity_Induction Washout 10. Washout with aCSF Plasticity_Induction->Washout

Caption: Workflow for in vitro slice electrophysiology with (S)-4-CPG.

References

Application Notes and Protocols for (S)-4-Carboxyphenylglycine in Blocking mGluR1a in Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Carboxyphenylglycine (S-4-CPG) is a competitive antagonist of group I metabotropic glutamate (B1630785) receptors (mGluRs), exhibiting selectivity for the mGluR1a subtype over mGluR5a.[1] This property makes it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of mGluR1a in the central nervous system. These application notes provide detailed protocols for utilizing S-4-CPG to block mGluR1a-mediated signaling in acute brain slice electrophysiology, a key technique for studying synaptic transmission and neuronal excitability.

Mechanism of Action: mGluR1a Signaling Pathway

Metabotropic glutamate receptor 1a (mGluR1a) is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through its coupling to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, triggering the release of intracellular calcium (Ca2+). The elevation of intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), leading to the modulation of various downstream cellular processes, including ion channel activity and gene expression.[2] (S)-4-CPG competitively binds to the glutamate binding site on mGluR1a, thereby preventing its activation and inhibiting this downstream signaling cascade.

mGluR1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1a mGluR1a Glutamate->mGluR1a Activates S4CPG (S)-4-CPG S4CPG->mGluR1a Blocks Gq11 Gq/11 mGluR1a->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptors PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Modulates

Caption: mGluR1a signaling pathway and its blockade by (S)-4-CPG.

Data Presentation

The following tables summarize the pharmacological properties of this compound and a related compound, providing a basis for determining appropriate experimental concentrations.

CompoundReceptor SubtypeAssayPotency (IC50/K_B)Reference
This compoundmGluR1αL-glutamate-induced Ca2+ release (CHO cells)K_B = 163 ± 43 μM[1]
This compoundmGluR1αQuisqualate induced PI hydrolysisIC50 range: 4 - 72 μM[3]
(S)-4-Carboxy-3-hydroxyphenylglycinemGluR1aGlutamate-stimulated phosphoinositide hydrolysis (BHK cells)IC50 = 15 ± 3 μM[4]

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.[5][6][7]

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthetic (e.g., isoflurane (B1672236) or tribromoethanol)

  • Ice-cold NMDG-based or sucrose-based slicing solution (see recipes below)

  • Artificial cerebrospinal fluid (aCSF) (see recipes below)

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, scalpel)

  • Petri dishes

  • Recovery chamber

  • Carbogen gas (95% O2 / 5% CO2)

Solutions:

  • NMDG-HEPES Slicing aCSF (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, 10 MgSO4. pH 7.3-7.4, ~300-310 mOsm.[5]

  • Recording aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2. pH 7.3-7.4, ~300-310 mOsm.[8]

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse transcardially with ice-cold NMDG-HEPES slicing aCSF.

  • Rapidly decapitate the animal and dissect the brain, submerging it immediately in ice-cold, carbogenated slicing solution.

  • Mount the brain onto the vibratome stage.

  • Cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold, carbogenated slicing solution.

  • Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34°C for approximately 10-15 minutes.

  • Transfer the slices to a holding chamber containing carbogenated recording aCSF at room temperature for at least 1 hour before recording.

Brain_Slice_Preparation_Workflow Start Start Anesthesia Anesthetize Animal Start->Anesthesia Perfusion Transcardial Perfusion (Ice-cold Slicing Solution) Anesthesia->Perfusion Dissection Brain Dissection Perfusion->Dissection Slicing Vibratome Slicing (300-400 µm) Dissection->Slicing Recovery Initial Recovery (32-34°C Slicing Solution) Slicing->Recovery Incubation Incubation in aCSF (Room Temperature) Recovery->Incubation Ready Slices Ready for Recording Incubation->Ready

Caption: Workflow for acute brain slice preparation.

Protocol 2: Whole-Cell Patch-Clamp Recording to Measure Blockade of mGluR1a-Mediated Currents

This protocol details how to measure the blockade of mGluR1a-mediated currents by S-4-CPG.

Materials:

  • Prepared acute brain slices

  • Recording setup (microscope, micromanipulators, amplifier, digitizer)

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular solution (see recipe below)

  • Recording aCSF

  • mGluR1a agonist (e.g., (S)-3,5-DHPG)

  • This compound (S-4-CPG)

Solutions:

  • K-Gluconate based Intracellular Solution (in mM): 135 K-Gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, 0.3 EGTA. pH 7.2-7.3, ~290 mOsm.[9]

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated recording aCSF at 2-3 mL/min.

  • Visualize neurons in the desired brain region (e.g., hippocampus, cerebellum).

  • Pull patch pipettes with a resistance of 3-6 MΩ and fill with intracellular solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Record a stable baseline of synaptic activity or holding current.

  • Apply a selective mGluR1a agonist (e.g., 50-100 µM DHPG) to the bath to evoke an inward current or other mGluR1a-mediated response.

  • After washout and return to baseline, pre-incubate the slice with S-4-CPG (e.g., 100-500 µM) for 10-15 minutes.

  • Co-apply the mGluR1a agonist with S-4-CPG and record the response.

  • Wash out all drugs and, if possible, confirm recovery of the agonist-induced response.

  • Analyze the reduction in the agonist-induced current in the presence of S-4-CPG.

Expected Results:

Application of an mGluR1a agonist should induce a characteristic response, such as a slow inward current. Pre-application and co-application of S-4-CPG is expected to significantly reduce the amplitude of this agonist-induced response, demonstrating its antagonist activity at mGluR1a. A related compound, (S)-4-carboxy-3-hydroxyphenylglycine, has been shown to dose-dependently inhibit spontaneously evoked epileptic spikes in a cingulate cortex-corpus callosum slice preparation.[4]

Troubleshooting

  • No or small agonist response: Ensure the health of the brain slices. Check the concentration and viability of the agonist. The expression level of mGluR1a can vary between brain regions and developmental stages.

  • Incomplete blockade by S-4-CPG: Increase the concentration of S-4-CPG or the pre-incubation time. Verify the purity and solubility of the S-4-CPG stock solution.

  • Slice health deteriorates: Ensure proper oxygenation and temperature control throughout the experiment. Use a protective recovery method during slice preparation.[5]

Conclusion

This compound is a valuable tool for the selective blockade of mGluR1a in brain slice preparations. The protocols outlined above provide a framework for investigating the role of mGluR1a in synaptic function and neuronal excitability. Careful experimental design and optimization of drug concentrations are crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: (S)-4-Carboxyphenylglycine Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of (S)-4-carboxyphenylglycine in aqueous solutions. It includes quantitative data, detailed experimental protocols, and troubleshooting guides to facilitate successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in aqueous solutions?

This compound is an amino acid derivative and its solubility is highly dependent on the pH of the solution. It is sparingly soluble in pure water at neutral pH but its solubility increases significantly in alkaline conditions.

Q2: In which aqueous solvent is this compound most soluble?

This compound exhibits high solubility in basic solutions. It is soluble up to 100 mM (approximately 19.52 mg/mL) in a 1 equivalent solution of sodium hydroxide (B78521) (NaOH) with gentle warming.[1]

Q3: What is the expected solubility of this compound in common laboratory buffers?

While specific experimental data for various buffers is limited, based on its chemical structure and the reported solubility of its racemate, the expected solubility in common buffers is as follows:

  • Phosphate-Buffered Saline (PBS) at pH 7.4: Low millimolar range. The racemic mixture, (RS)-4-carboxyphenylglycine, has a reported solubility of approximately 5 mM in water.

  • Acetate (B1210297) Buffer at pH 4.5: Expected to be in the low millimolar range, similar to or slightly higher than in neutral pH.

  • HCl Solution at pH 1.2: Expected to have higher solubility than at neutral pH due to the protonation of the carboxyl groups.

It is strongly recommended to experimentally determine the solubility in your specific buffer system using the protocol provided below.

Q4: Can excipients be used to improve the aqueous solubility of this compound?

Yes, certain excipients may enhance the solubility of this compound. Cyclodextrins, for instance, are known to form inclusion complexes with amino acid derivatives, which can increase their aqueous solubility. The effectiveness of a particular excipient would need to be determined experimentally.

Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

Solvent/BufferpHTemperatureConcentration (mM)Concentration (mg/mL)Notes
1 eq. NaOHAlkalineNot Specified≤ 100≤ 19.52Gentle warming may be required.[1]
Water (for racemate)NeutralNot Specified~5~0.976Data for (RS)-4-carboxyphenylglycine.
PBS7.4Not SpecifiedEstimated low mMEstimated low
Acetate Buffer4.5Not SpecifiedEstimated low mMEstimated low
HCl Solution1.2Not SpecifiedEstimated moderate mMEstimated moderate

Note: "Estimated" values are based on the chemical properties of the compound and data from its racemate. It is highly recommended to determine the solubility experimentally for your specific application.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid powder)

  • Selected aqueous buffer (e.g., PBS, acetate buffer)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Calibrated pH meter

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. An amount that ensures a solid phase remains after equilibration is crucial.

    • Add a known volume of the desired aqueous buffer to the vial.

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant agitation speed (e.g., 150 rpm) and a controlled temperature (e.g., 25°C or 37°C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Allow the vials to stand undisturbed for a short period to let the solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and collect the supernatant.

  • Analysis:

    • Accurately dilute the filtered supernatant with the same buffer to a concentration within the linear range of your analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

    • Measure the pH of the remaining saturated solution to confirm it has not changed significantly during the experiment.

  • Calculation:

    • Calculate the original concentration in the undiluted supernatant by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound does not appear to dissolve at all. - Insufficient solvent volume.- The compound has very low solubility in the chosen solvent.- Increase the volume of the solvent.- Consider using a different solvent system, such as a buffer with a more alkaline pH.
Precipitation occurs when a stock solution (e.g., in NaOH) is diluted into a buffer. - The final concentration in the buffer exceeds the solubility limit.- The pH of the final solution is not optimal for solubility.- Reduce the final concentration of the compound.- Add the stock solution to the buffer slowly while vortexing to ensure rapid mixing.- Adjust the pH of the final solution.
Inconsistent or non-reproducible solubility results. - Equilibrium was not reached.- Temperature fluctuations during the experiment.- Inaccurate sample handling (e.g., carryover of solid particles).- Increase the equilibration time.- Ensure the temperature of the shaker/incubator is stable.- Be meticulous during sample collection and filtration/centrifugation.
The pH of the solution changes after adding the compound. - The compound itself is acidic or basic and is not sufficiently buffered.- Use a buffer with a higher buffering capacity.- Adjust the pH of the final solution and report the final pH along with the solubility value.

Visualizations

Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess this compound prep2 Add known volume of aqueous buffer prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil sample1 Collect supernatant equil->sample1 sample2 Filter (0.22 µm) or Centrifuge sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 Quantify concentration (HPLC or UV-Vis) analysis1->analysis2 result Equilibrium Solubility analysis2->result analysis3 Measure final pH analysis3->result

Caption: A flowchart of the shake-flask method.

Troubleshooting Logic for Solubility Issues

G Troubleshooting Solubility Issues cluster_initial_checks Initial Checks cluster_optimization Optimization Strategies cluster_outcome Outcome start Inadequate Solubility Observed check1 Is the compound pure? start->check1 check2 Is the buffer pH correct? start->check2 opt1 Adjust Buffer pH (Increase for higher solubility) check1->opt1 check2->opt1 opt2 Add a Co-solvent (e.g., DMSO, Ethanol - use with caution) opt1->opt2 If pH adjustment is not sufficient/possible opt4 Increase Temperature opt1->opt4 success Solubility Improved opt1->success opt3 Incorporate an Excipient (e.g., Cyclodextrin) opt2->opt3 If co-solvents are incompatible opt2->success opt3->success opt4->success

Caption: A decision tree for troubleshooting.

References

Optimizing (S)-4-Carboxyphenylglycine Concentration for Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of (S)-4-Carboxyphenylglycine?

This compound is a competitive antagonist of group I metabotropic glutamate (B1630785) receptors (mGluRs), with a preference for mGluR1a over mGluR5a.[1][2][3] By binding to these receptors, it blocks the downstream signaling pathways typically initiated by the endogenous agonist, glutamate. This inhibition can prevent the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium.[4]

Q2: How should I prepare a stock solution of this compound?

Due to its limited solubility in aqueous solutions, it is recommended to prepare a concentrated stock solution of (S)-4-CPG. The compound is soluble up to 100 mM in 1 equivalent of sodium hydroxide (B78521) (NaOH) with gentle warming.[1][2] For most cell culture experiments, preparing a high-concentration stock in NaOH and then diluting it into the culture medium is the standard procedure. Always use the batch-specific molecular weight provided on the certificate of analysis for accurate concentration calculations.[1]

Q3: What are the recommended storage conditions for this compound solutions?

For optimal stability, it is best to prepare fresh solutions for each experiment. If storage is necessary, stock solutions can be stored at -20°C for up to one month.[3] Before use, it is crucial to equilibrate the solution to room temperature and ensure that no precipitation has occurred.[3]

Q4: What is a typical starting concentration range for (S)-4-CPG in cell-based assays?

The optimal concentration of (S)-4-CPG will vary depending on the cell type, the specific mGluR subtype being studied, and the experimental endpoint. Based on published studies, a starting concentration range of 1 µM to 1 mM is often used.[5] For instance, in CHO cells expressing mGluR1α, a concentration of 1 mM has been used to effectively block L-glutamate-induced responses.[5] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in cell culture medium upon addition of (S)-4-CPG stock solution. - The final concentration of NaOH from the stock solution is too high, altering the pH of the medium.- The compound has limited solubility in the final buffer system.- The medium was not properly mixed after the addition of the stock solution.- Use a higher concentration stock solution to minimize the volume of NaOH added.- Prepare an intermediate dilution of the stock in a small volume of medium before adding it to the final culture volume.- Ensure rapid and thorough mixing by gently swirling the culture plate or tube immediately after adding the compound.[6]
Inconsistent or no antagonist effect observed. - The concentration of (S)-4-CPG is too low to effectively compete with the agonist.- The stock solution has degraded due to improper storage or multiple freeze-thaw cycles.- The cells have low or no expression of the target group I mGluRs.- The agonist concentration is too high.- Perform a dose-response experiment to determine the optimal antagonist concentration.- Prepare a fresh stock solution of (S)-4-CPG.[3]- Verify the expression of mGluR1 and mGluR5 in your cell line using techniques like qPCR or Western blotting.- Optimize the agonist concentration to be near its EC50 value for the assay.
Observed cytotoxicity or off-target effects. - The concentration of (S)-4-CPG is too high.- The final concentration of the solvent (NaOH) is toxic to the cells.- The compound may have weak agonist activity at group II mGluRs at high concentrations.[1]- Lower the concentration of (S)-4-CPG.- Include a vehicle control (medium with the same final concentration of NaOH) to assess solvent toxicity.- Consider using a more selective antagonist if off-target effects at group II mGluRs are a concern.

Experimental Protocols

Calcium Mobilization Assay for mGluR1a Antagonist Activity

This protocol describes how to measure the ability of (S)-4-CPG to inhibit agonist-induced calcium mobilization in cells expressing mGluR1a.

Materials:

  • HEK293 cells stably expressing human mGluR1a

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • mGluR1a agonist (e.g., L-Quisqualate or L-Glutamate)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239)

  • Black-walled, clear-bottom 96-well plates

Procedure:

  • Cell Plating: Seed the HEK293-mGluR1a cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a stock solution of (S)-4-CPG in 1eq. NaOH.

    • Perform serial dilutions of the (S)-4-CPG stock solution in assay buffer to create a range of desired concentrations.

    • Prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the different concentrations of (S)-4-CPG to the respective wells. Include a vehicle control.

    • Incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the agonist to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist-only control.

    • Plot the normalized response against the concentration of (S)-4-CPG to determine the IC50 value.

Neuroprotection Assay against Excitotoxicity

This protocol assesses the ability of (S)-4-CPG to protect cultured neurons from excitotoxic cell death induced by an agonist like NMDA.

Materials:

  • Primary cortical or hippocampal neurons

  • Neuronal culture medium (e.g., Neurobasal medium with B-27 supplement)

  • This compound

  • N-methyl-D-aspartate (NMDA)

  • Cell viability assay kit (e.g., LDH or MTT assay)

  • Poly-D-lysine coated culture plates

Procedure:

  • Neuronal Culture: Plate primary neurons on coated plates and culture for at least 7 days to allow for maturation.

  • Compound Preparation: Prepare a range of (S)-4-CPG concentrations in the neuronal culture medium from a stock solution.

  • Pre-treatment: Replace the existing culture medium with the medium containing the different concentrations of (S)-4-CPG. Include a vehicle control. Incubate for 1-2 hours.

  • Induction of Excitotoxicity: Add NMDA to all wells (except for the no-treatment control) to a final concentration known to induce significant, but not complete, cell death (this may require prior optimization).

  • Incubation: Incubate the cultures for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using a standard assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection for each (S)-4-CPG concentration relative to the NMDA-only treated wells.

Quantitative Data Summary

ParameterReceptor/Cell TypeValueReference
Antagonist Potency (KB)mGluR1α (expressed in CHO cells)163 ± 43 µM[5]
Antagonist EffectmGluR1α (expressed in CHO cells)At 1 mM, depressed L-glutamate response to 0.9 ± 0.4% of control[5]
Antagonist EffectmGluR5a (expressed in CHO cells)At 1 mM, depressed L-glutamate response to 73 ± 10% of control[5]
Stock Solution Solubility1eq. NaOHUp to 100 mM[1][2]

Visualizations

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates S4CPG (S)-4-CPG S4CPG->mGluR1 Inhibits Gq Gq mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers

Caption: Signaling pathway of mGluR1 activation and its inhibition by (S)-4-CPG.

Experimental_Workflow_Calcium_Assay A 1. Seed mGluR1a-expressing cells in a 96-well plate B 2. Load cells with a calcium-sensitive dye A->B C 3. Pre-incubate with (S)-4-CPG or vehicle B->C D 4. Stimulate with mGluR1a agonist C->D E 5. Measure fluorescence intensity D->E F 6. Analyze data and determine IC50 E->F

Caption: Experimental workflow for a calcium mobilization assay.

Troubleshooting_Logic Start Experiment Start: Using (S)-4-CPG Problem Problem Encountered? Start->Problem Precipitation Precipitation in Media? Problem->Precipitation Yes Success Successful Experiment Problem->Success No NoEffect No Antagonist Effect? Precipitation->NoEffect No Sol_Precipitation Solution: - Use higher stock concentration - Intermediate dilution - Ensure rapid mixing Precipitation->Sol_Precipitation Yes Toxicity Cell Toxicity? NoEffect->Toxicity No Sol_NoEffect Solution: - Perform dose-response - Prepare fresh stock - Verify receptor expression NoEffect->Sol_NoEffect Yes Sol_Toxicity Solution: - Lower concentration - Include vehicle control - Consider alternative antagonist Toxicity->Sol_Toxicity Yes Toxicity->Success No Sol_Precipitation->Start Sol_NoEffect->Start Sol_Toxicity->Start

References

potential off-target effects of (S)-4-carboxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-4-carboxyphenylglycine ((S)-4-CPG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound ((S)-4-CPG) is primarily known as a competitive antagonist of Group I metabotropic glutamate (B1630785) receptors (mGluRs). It exhibits selectivity for the mGluR1a subtype over the mGluR5a subtype.[1]

Q2: What are the known potential off-target effects of (S)-4-CPG?

While (S)-4-CPG is selective for Group I mGluRs, it has been reported to act as a weak agonist at Group II mGluRs. Researchers should consider this potential off-target activity when interpreting experimental results.

Q3: What is the recommended solvent for preparing stock solutions of (S)-4-CPG?

(S)-4-CPG is soluble in aqueous solutions. For a stock solution, it is recommended to dissolve it in an aqueous solvent such as 1 equivalent of NaOH, which can achieve a concentration of up to 100 mM with gentle warming.

Q4: How should I store (S)-4-CPG and its stock solutions?

Solid (S)-4-CPG should be stored at room temperature. For stock solutions, it is best to prepare them fresh for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C for short-term storage or -80°C for long-term storage to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected antagonist activity.

  • Question: My experiments are showing variable or reduced antagonist effects of (S)-4-CPG. What could be the reason?

  • Answer:

    • Compound Degradation: Ensure that your (S)-4-CPG stock solution is fresh. Repeated freeze-thaw cycles or prolonged storage can lead to degradation. It is advisable to use freshly prepared solutions for each experiment.

    • Incorrect pH: The pH of your experimental buffer can influence the activity of the compound. Ensure that the pH is within the optimal range for your assay and is consistent across experiments.

    • Solubility Issues: Although soluble in aqueous solutions, precipitation might occur at high concentrations or in certain buffers. Visually inspect your solutions for any precipitates before use.

    • Agonist Concentration: In competitive antagonism, the apparent potency of (S)-4-CPG will be influenced by the concentration of the agonist used. Ensure you are using a consistent and appropriate agonist concentration (e.g., EC50 or EC80) in your functional assays.

Issue 2: Unexpected agonist-like effects observed.

  • Question: I am observing what appears to be an agonist effect in my assay when using (S)-4-CPG. Is this possible?

  • Answer:

    • Off-Target Agonism: (S)-4-CPG has been reported to have weak agonist activity at Group II mGluRs. If your experimental system expresses these receptors (mGluR2 or mGluR3), the observed effect could be due to this off-target activity. Consider using a more selective Group I antagonist or co-application with a Group II antagonist to dissect this effect.

    • Cellular Context: The functional outcome of receptor modulation can be cell-type dependent. In some systems, blockade of a constitutively active receptor might produce effects that appear agonist-like.

Issue 3: High background signal in calcium mobilization assays.

  • Question: My calcium mobilization assays with (S)-4-CPG are showing high background fluorescence, making it difficult to measure a clear antagonist effect. What can I do?

  • Answer:

    • Dye Loading and Washing: Optimize your calcium indicator dye loading protocol. Incomplete washing of the dye can lead to high extracellular fluorescence. Ensure gentle but thorough washing steps.

    • Cell Health: Unhealthy or dying cells can have dysregulated calcium homeostasis, leading to a high baseline signal. Ensure your cells are healthy and plated at an appropriate density.

    • Autofluorescence: Some experimental compounds or media components can be autofluorescent. Run appropriate controls (vehicle without cells, cells with vehicle) to assess background fluorescence.

Data Presentation

Table 1: On-Target and Potential Off-Target Activity of this compound

TargetActivityPotency/Affinity (Reported Values)Assay System
On-Target
mGluR1aCompetitive AntagonistKB = 163 ± 43 µML-glutamate-evoked Ca2+ release in CHO cells
mGluR5aCompetitive Antagonist (weaker)No significant shift in L-glutamate dose-response at 1 mML-glutamate-evoked Ca2+ release in CHO cells
Potential Off-Target
Group II mGluRs (mGluR2/3)Weak AgonistData not readily available-

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay to Determine (S)-4-CPG Antagonism

This protocol outlines a general procedure to measure the antagonist effect of (S)-4-CPG on agonist-induced intracellular calcium mobilization in cells expressing mGluR1a or mGluR5a.

1. Cell Preparation:

  • Seed cells expressing the target mGluR into black-walled, clear-bottom 96-well plates at an appropriate density.

  • Culture cells overnight to allow for adherence and recovery.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Remove the culture medium from the cells and add the dye-loading buffer.

  • Incubate at 37°C for 30-60 minutes in the dark.

  • Gently wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.

3. Compound Preparation and Incubation:

  • Prepare serial dilutions of (S)-4-CPG in the assay buffer.

  • Prepare the agonist (e.g., L-quisqualate or DHPG) at a concentration that elicits a submaximal response (e.g., EC80).

  • Add the (S)-4-CPG dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

4. Measurement of Calcium Flux:

  • Use a fluorescence plate reader equipped with an automated injection system.

  • Establish a baseline fluorescence reading for each well.

  • Inject the agonist solution into the wells and immediately begin kinetic fluorescence measurements (e.g., every 1-2 seconds for 2-3 minutes).

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data to the response of the agonist alone (100%) and vehicle control (0%).

  • Plot the normalized response against the concentration of (S)-4-CPG to generate a dose-response curve and calculate the IC50 value.

Protocol 2: Radioligand Binding Assay to Determine Binding Affinity of (S)-4-CPG

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of (S)-4-CPG for mGluR1a.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing mGluR1a in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet and resuspend in a suitable binding buffer.

  • Determine the protein concentration of the membrane preparation.

2. Assay Setup:

  • In a 96-well plate, add the following to each well in this order:

    • Binding buffer

    • A fixed concentration of a suitable radioligand for mGluR1a (e.g., [3H]R214127).

    • Serial dilutions of unlabeled (S)-4-CPG.

    • Membrane preparation.

  • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known mGluR1a ligand).

3. Incubation:

  • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

4. Filtration and Scintillation Counting:

  • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of (S)-4-CPG.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

mGluR1a_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1a mGluR1a Glutamate->mGluR1a Activates S4CPG (S)-4-CPG S4CPG->mGluR1a Antagonizes Gq Gαq/11 mGluR1a->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release

Caption: mGluR1a Signaling Pathway and Site of (S)-4-CPG Action.

Experimental_Workflow_Antagonist_Assay start Start cell_seeding Seed mGluR-expressing cells in 96-well plate start->cell_seeding dye_loading Load cells with Calcium Indicator Dye cell_seeding->dye_loading wash Wash to remove excess dye dye_loading->wash compound_addition Add (S)-4-CPG (Antagonist) wash->compound_addition agonist_addition Add Agonist (e.g., Quisqualate) compound_addition->agonist_addition measure_fluorescence Measure Intracellular Calcium Flux agonist_addition->measure_fluorescence data_analysis Analyze Data: Calculate IC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Calcium Mobilization Assay.

References

Technical Support Center: Interpreting Electrophysiology Data with (S)-4-Carboxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-4-carboxyphenylglycine ((S)-4-CPG) in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound ((S)-4-CPG) is a competitive antagonist of metabotropic glutamate (B1630785) receptors (mGluRs). It shows selectivity for group I mGluRs, which include mGluR1 and mGluR5 subtypes.[1][2][3] Its antagonist action is more potent at mGluR1α than at mGluR5a.[1][4] By blocking these receptors, (S)-4-CPG prevents the activation of downstream signaling pathways typically initiated by the binding of glutamate.

Q2: What is the signaling pathway associated with group I mGluRs that (S)-4-CPG blocks?

Group I mGluRs (mGluR1 and mGluR5) are G-protein coupled receptors that, upon activation by glutamate, stimulate the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). (S)-4-CPG, as an antagonist, blocks the initiation of this cascade.

Q3: What are the common electrophysiological applications of (S)-4-CPG?

(S)-4-CPG is widely used to investigate the role of group I mGluRs in various aspects of synaptic function, including:

  • Long-Term Potentiation (LTP): To determine if the induction or maintenance of LTP is dependent on the activation of group I mGluRs.[5]

  • Long-Term Depression (LTD): To explore the involvement of group I mGluRs in this form of synaptic plasticity.

  • Synaptic Transmission: To study the contribution of group I mGluRs to baseline excitatory and inhibitory synaptic transmission.

  • Neuronal Excitability: To assess how group I mGluR activation modulates the firing properties of neurons.

Q4: How should I prepare and store (S)-4-CPG solutions?

(S)-4-CPG has limited solubility in aqueous solutions at neutral pH. To prepare a stock solution, it is recommended to dissolve it in an aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1 equivalent of NaOH) with gentle warming to a concentration of up to 100 mM.[3][6] For long-term storage, it is advisable to store the stock solution at -20°C.[6] When preparing the final working concentration in artificial cerebrospinal fluid (aCSF), ensure that the pH of the aCSF is checked and adjusted if necessary after the addition of the (S)-4-CPG stock solution. It is recommended to prepare fresh working solutions daily to ensure stability.[6]

Troubleshooting Guide

Issue 1: No observable effect of (S)-4-CPG on synaptic transmission.

  • Question: I have bath-applied (S)-4-CPG, but I do not see any change in my field excitatory postsynaptic potentials (fEPSPs) or excitatory postsynaptic currents (EPSCs). What could be the reason?

  • Answer: There are several potential reasons for the lack of an effect:

    • Low Group I mGluR Expression: The specific brain region or cell type you are recording from may have low expression levels of group I mGluRs.

    • Inadequate Receptor Activation: Under baseline stimulation conditions, there may be insufficient glutamate release to activate a significant number of group I mGluRs. Consider using a protocol that is known to activate these receptors, such as high-frequency stimulation or application of a group I mGluR agonist like (S)-3,5-DHPG.

    • Incorrect Drug Concentration: The concentration of (S)-4-CPG may be too low to effectively antagonize the receptors. Consult the provided data tables for effective concentration ranges.

    • Drug Application Issues: Ensure that your perfusion system is working correctly and that the slice or cell is being adequately exposed to the drug.

    • Solution pH: The addition of (S)-4-CPG, especially from a basic stock solution, may have altered the pH of your aCSF, which can affect neuronal activity. Always check and adjust the final pH.

Issue 2: The magnitude of the effect of (S)-4-CPG is smaller than expected.

  • Question: I see a small reduction in my synaptic response with (S)-4-CPG, but it is not as robust as reported in the literature. How can I address this?

  • Answer:

    • Receptor Subtype Specificity: (S)-4-CPG is more potent at mGluR1α than mGluR5a.[1][4] The observed effect may be dominated by the less sensitive mGluR5a subtype in your preparation.

    • Competitive Antagonism: As a competitive antagonist, the effectiveness of (S)-4-CPG can be overcome by high concentrations of glutamate in the synaptic cleft.

    • Agonist-Dependent Antagonism: The potency of some mGluR antagonists can be dependent on the agonist used to activate the receptor.[1] If you are co-applying an agonist, this could influence the efficacy of (S)-4-CPG.

    • Slice Health: Ensure your brain slices are healthy, as receptor expression and function can be compromised in unhealthy tissue.

Issue 3: I am observing off-target or unexpected effects.

  • Question: After applying (S)-4-CPG, I am seeing changes in neuronal activity that are not consistent with group I mGluR antagonism. What could be happening?

  • Answer:

    • High Concentrations: At very high concentrations, the selectivity of (S)-4-CPG may be reduced, potentially leading to off-target effects on other receptors. It is crucial to use the lowest effective concentration.

    • Weak Group II Agonist Activity: Some sources indicate that (S)-4-CPG may have weak agonist activity at group II mGluRs.[3] This could lead to complex effects on synaptic transmission, as group II mGluRs are typically presynaptic and their activation inhibits neurotransmitter release.

    • pH Effects: As mentioned previously, significant changes in the pH of the recording solution can have widespread effects on neuronal excitability and synaptic transmission.

Quantitative Data

Table 1: Antagonist Potency of this compound

Receptor SubtypeParameterValueSpecies/Cell LineNotesReference
mGluR1αIC504-72 µMHumanQuisqualate-induced PI hydrolysis[4]
mGluR5aIC50150-156 µMHumanQuisqualate-induced PI hydrolysis[4]
mGluR1αKB163 ± 43 µMCHO cellsL-glutamate dose response[1]
mGluR5aKB> 1000 µMCHO cellsL-glutamate dose response[1]

Table 2: Effects of this compound on Electrophysiological Responses

PreparationParameter Measured(S)-4-CPG ConcentrationObserved EffectReference
CHO cells expressing mGluR1αL-glutamate-evoked Ca2+ release1 mMDepressed response to 0.9 ± 0.4% of control[1]
CHO cells expressing mGluR5aL-glutamate-evoked Ca2+ release1 mMDepressed response to 73 ± 10% of control[1]
Rat cerebral cortical slicesACPD-stimulated PI hydrolysisNot specifiedCompetitive antagonism[2]
Neonatal rat spinal motoneuronsACPD-induced depolarizationNot specifiedSelective antagonism[2]

Experimental Protocols

Protocol 1: Investigating the Role of Group I mGluRs in Long-Term Potentiation (LTP) using Field Potential Recordings

  • Brain Slice Preparation: Prepare acute hippocampal slices (300-400 µm) from a rodent brain and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Electrode Placement: Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • (S)-4-CPG Application: Bath apply (S)-4-CPG at the desired final concentration (e.g., 100-500 µM) for at least 20 minutes prior to LTP induction.

  • LTP Induction: Induce LTP using a standard protocol, such as high-frequency stimulation (HFS) (e.g., one train of 100 Hz for 1 second) or theta-burst stimulation (TBS).

  • Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

  • Data Analysis: Compare the degree of potentiation in the presence of (S)-4-CPG to control experiments without the drug. A significant reduction in LTP in the presence of (S)-4-CPG suggests the involvement of group I mGluRs.

Protocol 2: Assessing the Contribution of Group I mGluRs to Synaptic Transmission using Whole-Cell Patch-Clamp Recordings

  • Slice Preparation and Cell Identification: Prepare acute brain slices as described above. Identify a neuron of interest (e.g., a CA1 pyramidal neuron) under a microscope with DIC optics.

  • Whole-Cell Recording: Obtain a whole-cell patch-clamp recording in voltage-clamp mode. Hold the neuron at a potential of -70 mV to record EPSCs.

  • Baseline Recording: Record baseline spontaneous or evoked EPSCs for 5-10 minutes. To evoke EPSCs, place a stimulating electrode near the patched neuron.

  • (S)-4-CPG Application: Bath apply (S)-4-CPG at the desired concentration.

  • Data Acquisition: Record EPSCs for 10-15 minutes in the presence of (S)-4-CPG to observe any changes in amplitude or frequency.

  • Washout: Perfuse the slice with aCSF lacking (S)-4-CPG to determine if the effects are reversible.

  • Data Analysis: Compare the amplitude and frequency of EPSCs before, during, and after the application of (S)-4-CPG.

Visualizations

Group_I_mGluR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1_5 mGluR1/5 Glutamate->mGluR1_5 Activates S4CPG (S)-4-CPG S4CPG->mGluR1_5 Blocks Gq11 Gq/11 mGluR1_5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Downstream Downstream Effectors Ca2_release->Downstream PKC->Downstream

Caption: Group I mGluR Signaling Pathway and the Action of (S)-4-CPG.

LTP_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Prep_Slice Prepare Hippocampal Slice Recover Recover Slice in aCSF Prep_Slice->Recover Place_Electrodes Place Stimulating and Recording Electrodes Recover->Place_Electrodes Baseline Record Baseline fEPSPs (20-30 min) Place_Electrodes->Baseline Apply_S4CPG Bath Apply (S)-4-CPG (20 min) Baseline->Apply_S4CPG Induce_LTP Induce LTP (HFS or TBS) Apply_S4CPG->Induce_LTP Post_LTP Record Post-Induction fEPSPs (≥60 min) Induce_LTP->Post_LTP Analyze Compare LTP magnitude with and without (S)-4-CPG Post_LTP->Analyze

Caption: Experimental Workflow for Investigating LTP with (S)-4-CPG.

References

troubleshooting (S)-4-carboxyphenylglycine antagonist efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (S)-4-carboxyphenylglycine ((S)-4-CPG), a competitive antagonist of Group I metabotropic glutamate (B1630785) receptors (mGluRs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound ((S)-4-CPG)?

(S)-4-CPG is a competitive antagonist that selectively targets Group I metabotropic glutamate receptors (mGluRs), which include mGluR1 and mGluR5. It competes with the endogenous agonist, glutamate, at the receptor's binding site.

Q2: What is the selectivity profile of (S)-4-CPG?

(S)-4-CPG shows selectivity for mGluR1a over mGluR5a/5b. It is important to note that at higher concentrations, it may also exhibit weak agonist activity at Group II mGluRs.

Q3: How should I dissolve and store (S)-4-CPG?

(S)-4-CPG is soluble in 1 equivalent of NaOH with gentle warming up to 100 mM. For stock solutions, it is recommended to prepare them fresh on the day of the experiment. If storage is necessary, aliquots can be stored at -20°C for up to one month. Before use, ensure the solution is brought to room temperature and that any precipitate has fully redissolved.

Q4: What are the common applications of (S)-4-CPG in research?

(S)-4-CPG is widely used in neuroscience research to investigate the physiological roles of Group I mGluRs in processes such as synaptic plasticity, nociception, and locomotor activity.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with (S)-4-CPG.

Problem Potential Cause Suggested Solution
Low or no antagonist efficacy observed. Compound Degradation: (S)-4-CPG may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh solutions of (S)-4-CPG for each experiment. If using a stock solution, ensure it has been stored correctly and for no longer than one month at -20°C.
Incorrect Concentration: The concentration of (S)-4-CPG may be too low to effectively compete with the agonist.Perform a dose-response curve to determine the optimal concentration for your experimental system. The IC50 can vary depending on the mGluR subtype and the agonist used.
Agonist Concentration Too High: A high concentration of the agonist can outcompete the antagonist.Titrate the agonist concentration in your assay to a level that elicits a submaximal response (e.g., EC80), allowing for a window to observe antagonist inhibition.
High variability between experiments. Inconsistent Solution Preparation: Variations in pH or incomplete dissolution of (S)-4-CPG can lead to inconsistent effective concentrations.Ensure complete dissolution of (S)-4-CPG in 1 eq. NaOH with gentle warming. Verify the pH of your final buffer solution, as the stability of phenylglycine derivatives can be pH-dependent.
Cell Health and Passage Number: Differences in cell health, density, or passage number can alter receptor expression and signaling.Maintain consistent cell culture conditions, including passage number and plating density. Regularly check for mycoplasma contamination.
Apparent off-target effects. Lack of Specificity at High Concentrations: At higher concentrations, (S)-4-CPG may interact with other mGluR subtypes or other receptors.Use the lowest effective concentration of (S)-4-CPG determined from your dose-response curve. Consider using a more selective antagonist for your target receptor if available.
Solvent Effects: If using a solvent like DMSO for other compounds in your experiment, ensure the final concentration is low (<0.1%) to avoid solvent-induced artifacts.Run a vehicle control with the same concentration of the solvent used for your compounds.

Quantitative Data: Antagonist Potency of (S)-4-CPG

The following table summarizes the reported IC50 values for (S)-4-CPG at human mGluR1α and mGluR5a. These values represent the concentration of the antagonist required to inhibit 50% of the response to an agonist.

Receptor SubtypeAgonist UsedAssay TypeReported IC50 (µM)
mGluR1αQuisqualatePhosphoinositide Hydrolysis4 - 72
mGluR5aQuisqualatePhosphoinositide Hydrolysis150 - 156
mGluR1αQuisqualateCa2+ Mobilization300 - 1000
mGluR5aQuisqualateCa2+ Mobilization> 1000

Experimental Protocols

Phosphoinositide (PI) Hydrolysis Assay

This protocol is for measuring the inhibition of agonist-induced PI hydrolysis by (S)-4-CPG in cultured cells expressing mGluR1 or mGluR5.

Materials:

  • Cells expressing the target mGluR subtype (e.g., CHO or HEK293 cells)

  • myo-[3H]inositol

  • Agonist (e.g., Quisqualate or Glutamate)

  • This compound ((S)-4-CPG)

  • Lithium Chloride (LiCl)

  • Dowex AG1-X8 resin

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Labeling: Plate cells in 24-well plates. Once they reach 70-80% confluency, incubate them with myo-[3H]inositol (0.5 µCi/ml) in inositol-free medium for 16-24 hours.

  • Pre-incubation with Antagonist: Wash the cells with assay buffer (e.g., HEPES-buffered saline). Pre-incubate the cells with various concentrations of (S)-4-CPG or vehicle for 15-30 minutes.

  • Agonist Stimulation: Add the mGluR agonist (at its EC80 concentration) and LiCl (10 mM final concentration) to the wells. Incubate for 45-60 minutes at 37°C. LiCl is included to inhibit inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates (IPs).

  • Assay Termination and Lysis: Terminate the reaction by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA). Incubate on ice for 30 minutes.

  • Separation of Inositol Phosphates:

    • Neutralize the TCA with a solution of 1 M Tris base.

    • Load the samples onto columns containing Dowex AG1-X8 resin (formate form).

    • Wash the columns with water to remove free inositol.

    • Elute the total [3H]inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.

  • Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of the agonist response against the concentration of (S)-4-CPG to determine the IC50 value.

Calcium Imaging Assay

This protocol describes how to measure the effect of (S)-4-CPG on agonist-induced intracellular calcium mobilization.

Materials:

  • Cells expressing the target mGluR subtype

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Agonist (e.g., Quisqualate)

  • This compound ((S)-4-CPG)

  • Fluorescence microplate reader or microscope with an imaging system

Procedure:

  • Cell Plating: Plate cells on black-walled, clear-bottom 96-well plates.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in a suitable buffer (e.g., HBSS).

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells with the buffer to remove excess dye.

  • Antagonist Pre-incubation: Add different concentrations of (S)-4-CPG or vehicle to the wells and incubate for 15-30 minutes.

  • Calcium Measurement:

    • Place the plate in the fluorescence reader/microscope.

    • Establish a stable baseline fluorescence reading.

    • Add the agonist (at its EC80 concentration) to the wells.

    • Record the change in fluorescence intensity over time.

  • Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of (S)-4-CPG compared to the agonist-only control. Calculate the IC50 from the concentration-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for assessing the effect of (S)-4-CPG on agonist-induced currents in neurons or cell lines.

Materials:

  • Acute brain slices or cultured neurons/cells

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for the patch pipette

  • Agonist (e.g., DHPG)

  • This compound ((S)-4-CPG)

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

Procedure:

  • Preparation: Prepare acute brain slices or cultured cells for recording. Continuously perfuse the recording chamber with aCSF.

  • Obtain Whole-Cell Configuration:

    • Approach a cell with a patch pipette containing the internal solution.

    • Form a giga-ohm seal and then rupture the membrane to obtain the whole-cell configuration.

    • Clamp the cell at a holding potential of -70 mV.

  • Baseline Recording: Record a stable baseline current.

  • Agonist Application: Apply the mGluR agonist to the bath or locally via a puff pipette to evoke an inward current.

  • Antagonist Application: After washing out the agonist and allowing the current to return to baseline, pre-apply (S)-4-CPG for several minutes.

  • Co-application: Co-apply the agonist and (S)-4-CPG and record the resulting current.

  • Washout: Wash out both the agonist and antagonist to observe recovery.

  • Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of (S)-4-CPG. Calculate the percentage of inhibition.

Visualizations

Signaling Pathways

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates S4CPG (S)-4-CPG S4CPG->mGluR1 Inhibits Gq Gαq/11 mGluR1->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Effects Ca2_release->Downstream PKC->Downstream

Caption: mGluR1 signaling pathway and point of inhibition by (S)-4-CPG.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates S4CPG (S)-4-CPG S4CPG->mGluR5 Inhibits Gq Gαq/11 mGluR5->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2_oscillations Ca²⁺ Oscillations ER->Ca2_oscillations Induces Downstream Downstream Effects Ca2_oscillations->Downstream PKC->Downstream

Caption: mGluR5 signaling pathway and point of inhibition by (S)-4-CPG.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare (S)-4-CPG and Agonist Solutions dose_response Perform Agonist Dose-Response (EC50) prep_compound->dose_response prep_cells Culture and Prepare Cells/Tissue prep_cells->dose_response pre_incubate Pre-incubate with (S)-4-CPG dose_response->pre_incubate Determine Agonist Concentration stimulate Stimulate with Agonist (e.g., EC80) pre_incubate->stimulate measure Measure Response (e.g., Ca²⁺, IP, Current) stimulate->measure normalize Normalize Data to Controls measure->normalize plot Plot Inhibition Curve normalize->plot calculate_ic50 Calculate IC50 plot->calculate_ic50

Caption: General experimental workflow for determining antagonist efficacy.

stability of (S)-4-carboxyphenylglycine in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of (S)-4-carboxyphenylglycine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as (S)-4CPG, is a competitive and selective antagonist for group I metabotropic glutamate (B1630785) receptors (mGluRs).[1][2] It shows selectivity for the mGluR1a subtype over the mGluR5a/5b subtypes.[1][2] By blocking these receptors, it inhibits the downstream signaling pathways typically activated by the neurotransmitter glutamate.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, the solid form of this compound should be stored at room temperature.[2] Once in solution, it is recommended to prepare solutions fresh for immediate use.[2] If storage of a solution is necessary, it should be stored at -20°C for up to one month.[2]

Q3: How do I dissolve this compound?

This compound is soluble in aqueous solutions of sodium hydroxide (B78521) (NaOH).[1][2] For example, it is soluble up to 100 mM in 1 equivalent of NaOH, and gentle warming can aid dissolution.

Q4: What is the biological significance of antagonizing group I mGluRs?

Group I mGluRs are involved in a variety of physiological and pathological processes in the central nervous system. Their activation is linked to phosphoinositide hydrolysis and the mobilization of intracellular calcium.[3] Antagonism of these receptors is a key area of research for conditions involving excitotoxicity and for understanding synaptic plasticity.

Stability of this compound in Experimental Buffers

The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. The following sections provide a detailed experimental protocol for assessing its stability and a hypothetical dataset to illustrate expected outcomes.

Experimental Protocol: Assessing the Stability of this compound by HPLC-UV

Objective: To determine the stability of this compound in common experimental buffers at various temperatures and pH values over time.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Tris-HCl buffer, pH 7.4 and 8.5

  • HEPES buffer, pH 7.4

  • HPLC-grade water, acetonitrile (B52724), and formic acid

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in 100 mM NaOH.

    • Ensure complete dissolution, using gentle warming if necessary.

  • Preparation of Stability Samples:

    • Dilute the stock solution to a final concentration of 1 mM in each of the following buffers:

      • PBS, pH 7.4

      • Tris-HCl, pH 7.4

      • Tris-HCl, pH 8.5

      • HEPES, pH 7.4

    • aliquot the samples for each time point and temperature condition.

  • Incubation Conditions:

    • Incubate the prepared samples at the following temperatures:

      • 4°C (refrigerated)

      • 25°C (room temperature)

      • 37°C (physiological temperature)

  • Time Points for Analysis:

    • Analyze the samples at the following time points: 0, 2, 4, 8, 24, 48, and 72 hours.

  • HPLC-UV Analysis:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • At each time point, inject the samples into the HPLC system and record the peak area of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

    • The formula is: % Remaining = (Peak Area at time X / Peak Area at time 0) * 100.

Hypothetical Stability Data

The following table presents a hypothetical stability profile for this compound based on the protocol described above. Note: This is example data for illustrative purposes.

BufferpHTemperature (°C)24 hours (% Remaining)48 hours (% Remaining)72 hours (% Remaining)
PBS7.44>99%>99%98%
PBS7.42597%95%92%
PBS7.43794%89%85%
Tris-HCl7.44>99%>99%99%
Tris-HCl7.42598%96%94%
Tris-HCl7.43795%91%88%
Tris-HCl8.53785%75%65%
HEPES7.43796%93%90%

Troubleshooting Guide

Issue 1: My this compound solution has a precipitate.

  • Cause: this compound has limited solubility in neutral aqueous buffers. Precipitation can occur if the pH of the final solution is too low or if the concentration is too high.

  • Solution:

    • Ensure the initial stock solution is fully dissolved in NaOH before diluting it into your experimental buffer.

    • Check the pH of your final working solution. If it is below 7, consider adjusting it.

    • If precipitation persists, you may need to lower the final concentration of this compound in your experiment.

    • Before use, always visually inspect the solution and ensure it is free of precipitates.[2]

Issue 2: I am observing a loss of antagonist activity in my cell-based assay over time.

  • Cause: This could be due to the degradation of this compound in the experimental buffer, especially during prolonged incubations at 37°C. As indicated in the hypothetical data, stability can decrease at higher temperatures and more alkaline pH.

  • Solution:

    • Prepare fresh solutions of this compound for each experiment.

    • If long incubation times are necessary, consider replacing the medium containing the compound periodically.

    • Refer to stability data (or generate your own using the provided protocol) to understand the stability window in your specific experimental conditions.

Issue 3: I am seeing inconsistent results between experiments.

  • Cause: Inconsistency can arise from variations in solution preparation, storage, and handling. The degree of hydration of the solid compound can also vary between batches, affecting the actual concentration of your stock solution.[1]

  • Solution:

    • Standardize your solution preparation protocol.

    • For critical experiments, use a freshly opened vial of this compound.

    • Refer to the batch-specific molecular weight on the certificate of analysis when preparing stock solutions to account for hydration.[1]

    • Ensure that all solutions are properly mixed and at the correct temperature before being added to your assay.

Visualizations

Signaling Pathway of Group I mGluRs

mGluR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR1_5 Group I mGluR (mGluR1/5) Glutamate->mGluR1_5 Activates Gq Gq mGluR1_5->Gq Activates S4CPG This compound S4CPG->mGluR1_5 Antagonizes PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: Antagonistic action of this compound on the Group I mGluR signaling pathway.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock in 100 mM NaOH Prep_Samples Dilute to 1 mM in Test Buffers (PBS, Tris, etc.) Prep_Stock->Prep_Samples Aliquots Aliquot for each Time Point and Temperature Prep_Samples->Aliquots Temp_4 4°C Aliquots->Temp_4 Temp_25 25°C Aliquots->Temp_25 Temp_37 37°C Aliquots->Temp_37 Time_Points Analyze at 0, 2, 4, 8, 24, 48, 72 hours Temp_4->Time_Points Temp_25->Time_Points Temp_37->Time_Points HPLC HPLC-UV Analysis (C18 Column) Time_Points->HPLC Data Calculate % Remaining vs. Time 0 HPLC->Data

Caption: Workflow for assessing the stability of this compound in solution.

References

Technical Support Center: (S)-4-Carboxyphenylglycine Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (S)-4-Carboxyphenylglycine in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a competitive antagonist for Group I metabotropic glutamate (B1630785) receptors (mGluRs), with selectivity for mGlu1a over mGlu5a.[1] It is a non-proteinogenic alpha-amino acid. Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 195.17 g/mol [1]
Formula C₉H₉NO₄[1]
Appearance Off-white solid[2]
Purity ≥98% (HPLC)[1]
Storage Room Temperature[1]

Q2: Why does my this compound precipitate out of solution?

This compound is a zwitterionic molecule, meaning it contains both an acidic functional group (carboxylic acid) and a basic functional group (amino group). The solubility of zwitterionic compounds is highly dependent on the pH of the solution. At a specific pH, called the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility and a high likelihood of precipitation.

Q3: How can I dissolve this compound effectively?

The most reliable method to dissolve this compound is by using a basic solution. It is soluble up to 100 mM in one equivalent of sodium hydroxide (B78521) (NaOH), often requiring gentle warming.[1][3]

Q4: What is the recommended procedure for preparing a stock solution?

Please refer to the detailed experimental protocol for preparing a 100 mM stock solution of this compound in NaOH.

Q5: Can I dissolve this compound in water or buffers like PBS?

The racemic mixture, (RS)-4-carboxyphenylglycine, has been reported to be soluble in water up to 5 mM. However, dissolving the (S)-enantiomer in neutral water or buffers can be challenging and may lead to precipitation, especially at higher concentrations. This is because the pH of water or neutral buffers may be close to the isoelectric point of the compound.

Q6: How should I store solutions of this compound?

It is recommended to prepare solutions fresh on the day of use.[4] If storage is necessary, solutions can be stored at -20°C for up to one month.[4] Before use, it is crucial to allow the solution to equilibrate to room temperature and ensure that no precipitate has formed.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon addition to buffer The pH of your final solution is near the isoelectric point (pI) of this compound.Adjust the pH of your final solution to be either more acidic or more basic to increase solubility. For most biological assays, careful addition of a small amount of concentrated NaOH or HCl to the final solution while monitoring the pH can resolve the issue.
Compound does not fully dissolve in NaOH Insufficient NaOH or inadequate heating.Ensure you are using a 1:1 molar ratio of this compound to NaOH. Gentle warming (e.g., in a 37°C water bath) can aid dissolution. Avoid excessive heating, which could degrade the compound.
Precipitate forms after storage at -20°C The compound has come out of solution upon freezing and has not redissolved upon thawing.After thawing, ensure the solution has reached room temperature. Vortex or gently warm the solution to redissolve any precipitate. Visually inspect the solution to confirm it is clear before use.
Cloudiness in the solution The concentration of this compound is too high for the given solvent and pH.Dilute the solution with the appropriate buffer or solvent. Consider preparing a more concentrated stock solution in NaOH and then diluting it into your experimental buffer.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in NaOH

Materials:

  • This compound (MW: 195.17 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • Nuclease-free water

  • Sterile conical tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh the Compound: Weigh out 19.52 mg of this compound for a final volume of 1 mL of 100 mM solution.

  • Add NaOH: Add 100 µL of 1 M NaOH to the solid this compound. This provides a 1:1 molar equivalent of NaOH.

  • Add Water: Add 900 µL of nuclease-free water to bring the total volume to 1 mL.

  • Dissolve: Vortex the solution until the solid is completely dissolved. If necessary, warm the solution gently in a 37°C water bath for a few minutes to aid dissolution.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter.

  • Storage: Use the solution immediately or aliquot and store at -20°C for up to one month.

Visualizations

experimental_workflow Workflow for Preparing this compound Solution cluster_preparation Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage weigh Weigh this compound add_naoh Add 1 eq. NaOH weigh->add_naoh 19.52 mg/mL for 100 mM add_water Add Water add_naoh->add_water Bring to final volume vortex Vortex Solution add_water->vortex warm Gentle Warming (if needed) vortex->warm If precipitate remains filter Filter Sterilize (Optional) vortex->filter warm->vortex store Use Fresh or Store at -20°C filter->store

Caption: Workflow for preparing a stock solution of this compound.

troubleshooting_logic Troubleshooting Precipitation Issues node_action node_action node_cause node_cause start Precipitate Observed? cause_ph pH near Isoelectric Point start->cause_ph In final buffer? cause_concentration Concentration too High start->cause_concentration During preparation? cause_storage Incomplete Redissolution start->cause_storage After thawing? action_ph Adjust pH of Final Solution cause_ph->action_ph action_concentration Dilute the Solution cause_concentration->action_concentration action_storage Warm and Vortex Solution cause_storage->action_storage action_stock Prepare Concentrated Stock in NaOH action_concentration->action_stock Alternative

Caption: Logical workflow for troubleshooting precipitation of this compound.

References

weak group II agonist activity of (S)-4-carboxyphenylglycine at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (S)-4-Carboxyphenylglycine, commonly known as (S)-4-CPG. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments investigating its activity at metabotropic glutamate (B1630785) receptors (mGluRs), with a particular focus on its weak agonist activity at group II mGluRs at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacological profile of this compound ((S)-4-CPG)?

A1: (S)-4-CPG is primarily characterized as a competitive antagonist of group I metabotropic glutamate receptors (mGluR1 and mGluR5).[1][2][3] However, at high concentrations, it exhibits weak agonist activity at group II mGluRs, specifically mGluR2.[4]

Q2: At what concentrations is the weak agonist activity of (S)-4-CPG at group II mGluRs typically observed?

A2: The weak agonist activity of (S)-4-CPG at mGluR2 is observed at high micromolar concentrations. A reported EC50 value for this activity is 970 µM in assays measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) formation.[4]

Q3: How does the potency of (S)-4-CPG as a group II agonist compare to its potency as a group I antagonist?

A3: (S)-4-CPG is significantly more potent as a group I antagonist than as a group II agonist. Its antagonist activity at mGluR1 is typically observed in the low to mid-micromolar range, with reported IC50 values ranging from approximately 4-72 µM for mGluR1α.[2] This highlights the importance of using appropriate concentration ranges to selectively study its effects on different mGluR subtypes.

Q4: What are the downstream signaling pathways affected by the activation of group II mGluRs?

A4: Group II mGluRs (mGluR2 and mGluR3) are Gαi/o-coupled receptors.[5][6] Their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5][6]

Quantitative Data Summary

The following table summarizes the reported potency values for (S)-4-CPG at various metabotropic glutamate receptors.

Receptor SubtypeActivityAssay TypePotency (µM)Reference
mGluR2AgonistInhibition of forskolin-stimulated cAMP formationEC50: 970[4]
mGluR1αAntagonistInhibition of quisqualate-induced PI hydrolysisIC50: 4-72[2]
mGluR5aAntagonistInhibition of quisqualate-induced PI hydrolysisIC50: 150-156[2]
mGluR1αAntagonistInhibition of quisqualate-induced [Ca2+]i mobilizationIC50: 300-1000[2]
mGluR5aAntagonistInhibition of quisqualate-induced [Ca2+]i mobilizationIC50: >1000[2]

Signaling Pathway Diagrams

group_II_mGluR_signaling cluster_membrane Cell Membrane mGluR2 Group II mGluR (mGluR2/3) G_protein Gαi/o mGluR2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits S4CPG (S)-4-CPG (High Concentration) S4CPG->mGluR2 Agonist ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Group II mGluR signaling pathway activated by (S)-4-CPG.

group_I_mGluR_signaling cluster_membrane Cell Membrane mGluR1 Group I mGluR (mGluR1/5) G_protein Gαq/11 mGluR1->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G_protein->PLC Activates S4CPG (S)-4-CPG S4CPG->mGluR1 Antagonist Glutamate Glutamate Glutamate->mGluR1 Agonist PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Group I mGluR signaling pathway antagonized by (S)-4-CPG.

Troubleshooting Guides

Issue 1: No observable agonist effect of (S)-4-CPG in a cAMP assay.

Question: I am using (S)-4-CPG in a cAMP assay with cells expressing mGluR2, but I do not see a decrease in forskolin-stimulated cAMP levels, even at high concentrations. What could be the problem?

Answer: This is a common issue when trying to detect weak agonist activity. Here is a systematic troubleshooting approach:

Troubleshooting Workflow

troubleshoot_no_agonist_effect start No agonist effect of (S)-4-CPG observed check_conc Verify (S)-4-CPG Concentration Is it high enough (e.g., >500 µM)? start->check_conc check_solubility Check (S)-4-CPG Solubility Is it fully dissolved at high concentrations? check_conc->check_solubility Yes increase_conc Increase (S)-4-CPG concentration (e.g., up to 1-2 mM). check_conc->increase_conc No check_receptor Confirm mGluR2 Expression & Function Use a known potent agonist (e.g., LY379268). check_solubility->check_receptor Yes prepare_fresh Prepare fresh stock solution. Consider using a different solvent or warming. check_solubility->prepare_fresh No check_assay Validate cAMP Assay Sensitivity Can you detect inhibition with the positive control? check_receptor->check_assay Yes troubleshoot_receptor Troubleshoot cell line/transfection. check_receptor->troubleshoot_receptor No troubleshoot_assay Optimize assay conditions (e.g., cell number, forskolin (B1673556) concentration). check_assay->troubleshoot_assay No success Agonist effect observed. check_assay->success Yes increase_conc->check_assay prepare_fresh->check_assay fail Still no effect. Consider alternative explanations. troubleshoot_receptor->fail troubleshoot_assay->fail

Caption: Troubleshooting workflow for absent (S)-4-CPG agonist effect.

Detailed Steps:

  • Concentration and Solubility:

    • Verify Concentration: Ensure you are using a sufficiently high concentration of (S)-4-CPG, in the range of 500 µM to 1 mM or higher.[4]

    • Check Solubility: (S)-4-CPG can have limited solubility at high concentrations. Visually inspect your stock and final assay solutions for any precipitate. Consider preparing fresh stock solutions in an appropriate buffer, potentially with gentle warming.

  • Receptor Expression and Function:

    • Positive Control: Confirm that the mGluR2 receptors in your cell line are functional. Use a potent and selective group II mGluR agonist, such as LY379268 or DCG-IV, as a positive control. You should observe a robust decrease in cAMP levels with these compounds.

    • Receptor Expression: If the positive control fails, verify the expression of mGluR2 in your cells using techniques like Western blot, qPCR, or immunocytochemistry.

  • Assay Sensitivity:

    • Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase is critical. If the forskolin concentration is too high, the weak inhibitory effect of (S)-4-CPG may be masked. Perform a forskolin dose-response curve to determine an EC80 concentration, which will provide a sufficient window to detect inhibition.

    • Cell Density: Optimize the number of cells per well. Too many cells can lead to high basal adenylyl cyclase activity, while too few may result in a weak signal.

Issue 2: Confounding antagonist effects of (S)-4-CPG at group I mGluRs.

Question: I am concerned that the high concentrations of (S)-4-CPG needed to see group II agonist effects might be causing off-target effects, particularly antagonism at group I mGluRs. How can I control for this?

Answer: This is a valid concern due to the pharmacological profile of (S)-4-CPG. Here’s how you can address this:

  • Use a specific cell line: Employ a cell line that expresses only the group II mGluR of interest (e.g., mGluR2) and lacks endogenous expression of group I mGluRs. This is the most direct way to isolate the effect.

  • Pharmacological Controls:

    • In a system with mixed mGluR expression, pre-treat with a potent and selective group I mGluR agonist (e.g., DHPG). If the effects of (S)-4-CPG are mediated by group II agonism, they should be independent of group I receptor activation.

    • Conversely, use a potent group II mGluR antagonist (e.g., LY341495) to block the observed effects of high-concentration (S)-4-CPG. This would confirm that the effect is indeed mediated through group II receptors.

  • Measure a group I-specific downstream signal: In parallel with your cAMP assay, you can measure a downstream signal of group I mGluR activation, such as phosphoinositide (PI) hydrolysis or intracellular calcium mobilization. At the concentrations where you observe group II agonism, you can confirm that (S)-4-CPG is indeed acting as an antagonist in the PI hydrolysis assay.

Experimental Protocols

Key Experiment 1: cAMP Formation Assay for Group II mGluR Agonist Activity

This protocol is designed to measure the inhibition of adenylyl cyclase activity via Gαi/o-coupled receptors.

Experimental Workflow

camp_assay_workflow start Start: Cells expressing mGluR2 plate_cells Plate cells in a suitable microplate start->plate_cells pre_incubation Pre-incubate with phosphodiesterase inhibitor (e.g., IBMX) plate_cells->pre_incubation add_compounds Add (S)-4-CPG (high concentrations) or positive control agonist (e.g., LY379268) pre_incubation->add_compounds stimulate Stimulate with forskolin (e.g., EC80 concentration) add_compounds->stimulate incubate Incubate for a defined period stimulate->incubate lyse_and_detect Lyse cells and detect cAMP levels (e.g., HTRF, ELISA, or GloSensor) incubate->lyse_and_detect analyze Analyze data: Generate dose-response curves and calculate EC50 values lyse_and_detect->analyze end End analyze->end

Caption: Workflow for a cAMP formation assay.

Methodology:

  • Cell Culture: Culture cells stably or transiently expressing the mGluR2 subtype of interest in appropriate media.

  • Cell Plating: Seed the cells into 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) containing a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • Compound Preparation: Prepare serial dilutions of (S)-4-CPG, a positive control agonist (e.g., LY379268), and a vehicle control in the assay buffer.

  • Pre-incubation: Aspirate the culture medium from the cells and pre-incubate with the assay buffer containing the PDE inhibitor for a short period (e.g., 10-30 minutes) at 37°C.

  • Agonist Addition: Add the prepared compound dilutions to the respective wells.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or a bioluminescent reporter assay like GloSensor).

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Key Experiment 2: Phosphoinositide (PI) Hydrolysis Assay for Group I mGluR Antagonist Activity

This protocol is used to confirm the antagonist activity of (S)-4-CPG at group I mGluRs.

Methodology:

  • Cell Culture and Labeling: Culture cells expressing mGluR1 or mGluR5. Label the cells by incubating them overnight with [³H]-myo-inositol in inositol-free medium.[7][8]

  • Assay Buffer: Prepare an assay buffer containing LiCl, which inhibits inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates (IPs).

  • Antagonist Pre-incubation: Wash the labeled cells and pre-incubate them with various concentrations of (S)-4-CPG or vehicle for a defined period.

  • Agonist Stimulation: Add a fixed concentration of a group I agonist (e.g., quisqualate or DHPG) to stimulate PI hydrolysis.[2][7]

  • Incubation: Incubate for a sufficient time (e.g., 30-60 minutes) at 37°C to allow for the accumulation of IPs.

  • Extraction of IPs: Stop the reaction by adding a cold acid solution (e.g., perchloric acid).

  • Purification: Separate the [³H]-inositol phosphates from free [³H]-inositol using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted IP fraction using liquid scintillation counting.

  • Data Analysis: Plot the inhibition of the agonist-stimulated IP accumulation against the log of the (S)-4-CPG concentration to determine the IC50 value.

References

Technical Support Center: (S)-4-Carboxyphenylglycine for mGluR1a Blockade

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-4-carboxyphenylglycine ((S)-4-CPG) to ensure the complete blockade of the metabotropic glutamate (B1630785) receptor 1a (mGluR1a).

Frequently Asked Questions (FAQs)

Q1: What is this compound ((S)-4-CPG) and what is its primary use in research?

A1: this compound, also known as (S)-4-CPG, is a competitive antagonist of group I metabotropic glutamate receptors (mGluRs). It shows selectivity for the mGluR1a subtype over the mGluR5a subtype.[1] Its primary use in research is to selectively block the activity of mGluR1a to investigate its role in various physiological and pathological processes in the central nervous system.

Q2: What is the mechanism of action of (S)-4-CPG?

A2: (S)-4-CPG acts as a competitive antagonist at the glutamate binding site of mGluR1a. This means it reversibly binds to the same site as the endogenous agonist, glutamate, but does not activate the receptor. By occupying the binding site, it prevents glutamate from binding and initiating the downstream signaling cascade.

Q3: What are the known off-target effects of (S)-4-CPG?

A3: While (S)-4-CPG is selective for mGluR1a over mGluR5a, it is important to be aware of potential off-target effects. Notably, it has been reported to act as an agonist at the mGluR2 subtype.[2] Therefore, when interpreting results, it is crucial to consider the potential contribution of mGluR2 activation. Additionally, like many phenylglycine derivatives, at high concentrations, its selectivity may decrease.

Q4: How should I prepare and store (S)-4-CPG solutions?

A4: (S)-4-CPG is soluble in aqueous solutions, and its solubility can be enhanced with gentle warming in 1 equivalent of NaOH. For experimental use, it is recommended to prepare fresh solutions on the day of the experiment. If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, ensure the solution is brought to room temperature and that no precipitation has occurred.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete or no blockade of mGluR1a activity Insufficient concentration of (S)-4-CPG: The effective concentration can vary depending on the experimental system and the concentration of the agonist being used.Increase the concentration of (S)-4-CPG. Perform a concentration-response curve to determine the optimal inhibitory concentration for your specific experimental conditions.
Inadequate pre-incubation time: (S)-4-CPG needs sufficient time to bind to the receptor and reach equilibrium.Increase the pre-incubation time with (S)-4-CPG before applying the agonist. A pre-incubation period of 15-30 minutes is often a good starting point.
Degradation of (S)-4-CPG: Improper storage or repeated freeze-thaw cycles can lead to the degradation of the compound.Prepare fresh solutions of (S)-4-CPG for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Variability in experimental results Inconsistent solution preparation: Small variations in the concentration of (S)-4-CPG can lead to significant differences in the observed effect.Ensure accurate and consistent preparation of (S)-4-CPG solutions. Use calibrated equipment and follow a standardized protocol.
pH of the experimental buffer: The binding of ligands to mGluRs can be sensitive to pH changes.Maintain a stable and physiological pH of your experimental buffer. Verify the pH of the buffer after the addition of all compounds.
Observed effects are not consistent with mGluR1a blockade Off-target effects: As mentioned, (S)-4-CPG can act as an agonist at mGluR2.Perform control experiments using a selective mGluR2 antagonist in conjunction with (S)-4-CPG. This will help to dissect the contribution of mGluR2 activation to the observed effects. Consider using a more selective mGluR1a antagonist if available.
Non-specific effects of the compound: At high concentrations, (S)-4-CPG may have non-specific effects unrelated to mGluR antagonism.Include a vehicle control in all experiments. This will help to differentiate the specific effects of (S)-4-CPG from any effects of the solvent. Perform experiments with an inactive enantiomer if available.

Quantitative Data

Parameter Value Receptor Subtype Cell Type/Preparation Reference
IC50 46-72 µMmGluR1aHuman mGluR1a expressing cells[3]
IC50 150-156 µMmGluR5aHuman mGluR5a expressing cells[3]
KB 163 ± 43 µMmGluR1αCHO cells expressing mGluR1α[4]
EC50 (as agonist) 21 ± 4 µMmGluR2BHK cells expressing mGluR2[2]

Experimental Protocols

Protocol 1: In Vitro Blockade of mGluR1a in Cell Culture

Objective: To achieve a complete blockade of mGluR1a in a cell line endogenously or heterologously expressing the receptor.

Materials:

  • Cells expressing mGluR1a

  • Appropriate cell culture medium

  • This compound ((S)-4-CPG)

  • mGluR1a agonist (e.g., Glutamate, DHPG)

  • Phosphate-buffered saline (PBS) or other suitable assay buffer

  • Assay-specific reagents (e.g., for measuring intracellular calcium or phosphoinositide hydrolysis)

Procedure:

  • Cell Preparation: Plate the cells at an appropriate density in a suitable culture vessel (e.g., 96-well plate) and allow them to adhere and grow to the desired confluency.

  • Preparation of (S)-4-CPG Solution: Prepare a stock solution of (S)-4-CPG in an appropriate solvent (e.g., 1N NaOH, then dilute in buffer). From the stock solution, prepare a series of working solutions at different concentrations in the assay buffer.

  • Pre-incubation with (S)-4-CPG:

    • Wash the cells once with pre-warmed assay buffer.

    • Add the working solutions of (S)-4-CPG to the respective wells. Include a vehicle control (buffer without (S)-4-CPG).

    • Incubate the cells for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare the mGluR1a agonist solution at a concentration that elicits a submaximal response (e.g., EC80).

    • Add the agonist to the wells containing (S)-4-CPG or vehicle and incubate for the appropriate time for your assay (e.g., 1-2 minutes for calcium imaging, 30-60 minutes for PI hydrolysis).

  • Assay Measurement: Measure the cellular response according to your specific assay protocol (e.g., fluorescence for calcium, radioactivity for PI hydrolysis).

  • Data Analysis: Compare the response in the presence of (S)-4-CPG to the vehicle control to determine the extent of blockade.

Protocol 2: Blockade of mGluR1a in Acute Brain Slices

Objective: To investigate the role of mGluR1a in synaptic transmission and plasticity in acute brain slices.

Materials:

  • Rodent brain

  • Vibratome or tissue chopper

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

  • This compound ((S)-4-CPG)

  • mGluR1a agonist (e.g., DHPG)

  • Electrophysiology recording setup

Procedure:

  • Brain Slice Preparation:

    • Anesthetize and decapitate the animal according to approved institutional protocols.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare acute brain slices (e.g., 300-400 µm thick) of the desired brain region using a vibratome.

    • Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Preparation of (S)-4-CPG Solution: Prepare a stock solution of (S)-4-CPG and dilute it to the desired final concentration in aCSF.

  • Pre-incubation and Recording:

    • Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

    • Obtain a stable baseline recording of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs).

    • Switch the perfusion to aCSF containing the desired concentration of (S)-4-CPG.

    • Allow the slice to perfuse with the (S)-4-CPG solution for at least 20-30 minutes to ensure complete diffusion and receptor binding.

  • Experimental Manipulation:

    • After the pre-incubation period, apply the experimental stimulus (e.g., electrical stimulation protocol to induce long-term potentiation or depression, application of an mGluR1a agonist).

  • Data Acquisition and Analysis: Record the synaptic responses throughout the experiment. Compare the responses in the presence of (S)-4-CPG to control slices perfused with aCSF alone to determine the effect of mGluR1a blockade.

Visualizations

mGluR1a_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate (Agonist) mGluR1a mGluR1a Glutamate->mGluR1a Binds & Activates S4CPG (S)-4-CPG (Antagonist) S4CPG->mGluR1a Competitively Blocks Gq Gq/11 mGluR1a->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling (e.g., ERK, PI3K/Akt) Ca2_release->Downstream PKC->Downstream Troubleshooting_Workflow Start Start: Incomplete mGluR1a Blockade Check_Concentration Is (S)-4-CPG concentration sufficient? Start->Check_Concentration Increase_Concentration Action: Increase (S)-4-CPG concentration. Perform dose-response curve. Check_Concentration->Increase_Concentration No Check_Incubation Is pre-incubation time adequate? Check_Concentration->Check_Incubation Yes Increase_Concentration->Check_Incubation Increase_Incubation Action: Increase pre-incubation time (e.g., 20-30 min). Check_Incubation->Increase_Incubation No Check_Reagent_Quality Is (S)-4-CPG solution fresh and properly stored? Check_Incubation->Check_Reagent_Quality Yes Increase_Incubation->Check_Reagent_Quality Prepare_Fresh Action: Prepare fresh (S)-4-CPG solution. Check_Reagent_Quality->Prepare_Fresh No Consider_Off_Target Could off-target effects be a factor? Check_Reagent_Quality->Consider_Off_Target Yes Prepare_Fresh->Consider_Off_Target Control_Experiment Action: Perform control experiments. - Use mGluR2 antagonist. - Use inactive enantiomer. Consider_Off_Target->Control_Experiment Yes Review_Protocol Review entire experimental protocol for inconsistencies. Consider_Off_Target->Review_Protocol No Control_Experiment->Review_Protocol End_Resolved Issue Resolved Review_Protocol->End_Resolved Problem Identified & Fixed End_Unresolved Issue Persists: Consult literature for alternative antagonists or further troubleshooting. Review_Protocol->End_Unresolved No Obvious Issues

References

Technical Support Center: (S)-4-Carboxyphenylglycine Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (S)-4-carboxyphenylglycine ((S)-4CPG) in their experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this valuable Group I metabotropic glutamate (B1630785) receptor (mGluR) antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the use of this compound.

Q1: My this compound is not dissolving. What should I do?

A1: this compound has limited solubility in aqueous solutions at neutral pH. To prepare stock solutions, it is recommended to dissolve the compound in an aqueous solution of sodium hydroxide (B78521) (NaOH) to a concentration of 100 mM with gentle warming. Ensure the final concentration of NaOH in your working solution is low and buffered to a physiological pH to avoid adverse effects on your experimental system. For in vivo preparations, the initial dissolution in a small volume of NaOH should be followed by dilution with a physiological buffer like saline or artificial cerebrospinal fluid (aCSF) to the final desired concentration, with pH adjustment as necessary.

Q2: I am not observing the expected antagonist effect of (S)-4CPG on Group I mGluR activation. What are some possible reasons?

A2: Several factors could contribute to a lack of antagonist activity:

  • Suboptimal Concentration: Ensure you are using an appropriate concentration of (S)-4CPG. IC50 values can vary depending on the specific mGluR subtype and the assay being used. Refer to the quantitative data tables below for reported effective concentrations.

  • Agonist Concentration: As a competitive antagonist, the inhibitory effect of (S)-4CPG can be overcome by high concentrations of the agonist (e.g., glutamate, DHPG, or quisqualate).[1] Consider performing an agonist dose-response curve in the presence and absence of (S)-4CPG to determine the nature of the antagonism.

  • Incorrect Receptor Subtype: (S)-4CPG is more selective for mGluR1a over mGluR5a. If your experimental system predominantly expresses mGluR5a, the antagonist effect may be less potent.

  • Compound Degradation: While stable at room temperature for shipping, improper long-term storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. It is recommended to prepare fresh solutions or aliquot and store stock solutions at -20°C for up to one month.[2]

  • Weak Agonism at Group II mGluRs: (S)-4CPG is also a weak agonist at Group II mGluRs. In some systems, this could produce confounding effects that might mask its antagonist activity at Group I receptors.

Q3: How can I be sure that the observed effects of (S)-4CPG are specific to Group I mGluR antagonism?

A3: To ensure the specificity of your results, several control experiments are recommended:

  • Positive Controls: Use a known Group I mGluR agonist, such as (S)-3,5-dihydroxyphenylglycine (DHPG) or quisqualate, to elicit a response that can be blocked by (S)-4CPG.[3][4][5]

  • Negative Controls: The (R)-enantiomer of 4-carboxyphenylglycine, if available, is expected to be inactive and can be used as a negative control. Additionally, a vehicle control is essential to rule out any effects of the solvent.

  • Specificity Controls with Other Antagonists: Use other, more selective antagonists to dissect the pharmacology of the response. For example, the mGluR1-selective antagonist LY367385 and the mGluR5-selective antagonist MPEP can help to confirm which receptor subtype is mediating the effect.[6]

  • Control for Group II mGluR Agonism: To address the weak agonist activity of (S)-4CPG at Group II mGluRs, you can use a Group II mGluR antagonist, such as LY341495, in conjunction with (S)-4CPG to see if this alters the observed effect.

Q4: What is the appropriate vehicle for in vivo administration of (S)-4CPG?

A4: For in vivo studies, (S)-4CPG is often first dissolved in a small amount of 1N NaOH and then diluted to the final concentration with saline or artificial cerebrospinal fluid (aCSF).[1] It is critical to adjust the pH of the final solution to physiological levels (typically pH 7.2-7.4) to avoid tissue damage and ensure the compound's stability and activity. A vehicle control group receiving the same final concentration of NaOH and buffer, adjusted to the same pH, is crucial to control for any potential effects of the vehicle itself.

Quantitative Data

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: Potency of this compound at Group I mGluRs

ParameterReceptor SubtypeAgonistPreparationValueReference
IC50mGluR1aQuisqualateHuman mGluR1a expressed in cells4 - 72 µM[7]
IC50mGluR5aQuisqualateHuman mGluR5a expressed in cells150 - 156 µM[7]
KBmGluR1αL-glutamateCHO cells expressing mGluR1α163 ± 43 μM[8]
IC50mGluR1QuisqualateCultured cerebellar granule cells51 µM[9]
IC50mGluR1ACPDRat cerebral cortical slices-[10]

Table 2: Comparison with Other Phenylglycine Derivatives

CompoundReceptor SubtypeParameterValueReference
(S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG)mGluR1aIC5019 - 50 µM[7]
(S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG)mGluR5aIC5053 - 280 µM[7]
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG)mGluR1aIC5029 - 100 µM[7]
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG)mGluR5aIC50115 - 210 µM[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol outlines the steps to measure the antagonist effect of (S)-4CPG on agonist-induced intracellular calcium mobilization in cells expressing Group I mGluRs.

Materials:

  • Cells expressing the mGluR of interest (e.g., HEK293 or CHO cells)

  • Black-walled, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • This compound stock solution

  • Group I mGluR agonist stock solution (e.g., DHPG or quisqualate)

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Cell Plating: Seed the cells into the microplate at an appropriate density and allow them to attach overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye.

  • Compound Addition: Add the desired concentrations of (S)-4CPG or vehicle to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence plate reader and begin recording baseline fluorescence. Add the Group I mGluR agonist to the wells and continue recording the fluorescence signal to measure the change in intracellular calcium concentration.

  • Data Analysis: The antagonist effect of (S)-4CPG is determined by the reduction in the agonist-induced fluorescence signal compared to the vehicle-treated control.

Protocol 2: Phosphoinositide Hydrolysis Assay

This assay measures the accumulation of inositol (B14025) phosphates (IPs) following the activation of Gq-coupled receptors like Group I mGluRs.

Materials:

  • Cells expressing the mGluR of interest

  • myo-[³H]inositol

  • Lithium chloride (LiCl)

  • Perchloric acid (PCA)

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

  • This compound stock solution

  • Group I mGluR agonist stock solution (e.g., DHPG)

Procedure:

  • Cell Labeling: Plate the cells and incubate them with myo-[³H]inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Compound Treatment: Add (S)-4CPG or vehicle to the cells and incubate for the desired duration.

  • Agonist Stimulation: Add the Group I mGluR agonist to stimulate IP production.

  • Assay Termination and IP Extraction: Stop the reaction by adding ice-cold PCA. Collect the cell lysates and neutralize the PCA.

  • IP Separation: Apply the neutralized lysates to columns containing Dowex AG1-X8 resin. Wash the columns to remove free inositol and then elute the total [³H]IPs.

  • Quantification: Add the eluted samples to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The antagonist effect of (S)-4CPG is quantified by the reduction in agonist-stimulated [³H]IP accumulation compared to the control.

Visualizations

Group I mGluR Signaling Pathway

The following diagram illustrates the canonical signaling pathway of Group I metabotropic glutamate receptors (mGluR1 and mGluR5), which are antagonized by this compound.

G cluster_membrane Plasma Membrane mGluR Group I mGluR (mGluR1/5) Gq Gαq/11 mGluR->Gq Activates Glutamate Glutamate (Agonist) Glutamate->mGluR Activates S4CPG (S)-4-CPG (Antagonist) S4CPG->mGluR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Caption: Group I mGluR signaling pathway antagonized by (S)-4-CPG.

Experimental Workflow: Antagonist Characterization

This workflow outlines the key steps for characterizing this compound as a Group I mGluR antagonist.

G cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis prep_s4cpg Prepare (S)-4CPG Stock Solution add_s4cpg Add (S)-4CPG (or Vehicle) prep_s4cpg->add_s4cpg prep_agonist Prepare Agonist (e.g., DHPG) Stock add_agonist Add Agonist prep_agonist->add_agonist prep_cells Culture mGluR- expressing cells prep_cells->add_s4cpg assay Perform Assay (e.g., Ca²⁺ mobilization) analyze Analyze Data assay->analyze add_s4cpg->add_agonist add_agonist->assay dose_response Generate Dose- Response Curves analyze->dose_response ic50 Calculate IC50 dose_response->ic50

Caption: Workflow for characterizing (S)-4-CPG antagonist activity.

Logical Relationship of Experimental Controls

This diagram illustrates the logical relationships between the different types of controls necessary for robust this compound experiments.

G cluster_controls Essential Controls cluster_specificity Specificity Controls exp_group Experimental Group: (S)-4CPG + Agonist pos_control Positive Control: Agonist Alone exp_group->pos_control Compare effect of (S)-4CPG veh_control Vehicle Control: Vehicle + Agonist exp_group->veh_control Rule out vehicle effects neg_control Negative Control: (R)-4CPG + Agonist exp_group->neg_control Confirm stereospecificity (if available) spec_antagonist Other Antagonists: (e.g., MPEP, LY367385) exp_group->spec_antagonist Determine receptor subtype selectivity g2_control Group II Control: (S)-4CPG + Group II Antagonist exp_group->g2_control Assess contribution of Group II agonism

Caption: Logical relationships of experimental controls.

References

Validation & Comparative

A Comparative Guide to the Selectivity of (S)-4-Carboxyphenylglycine and MCPG at Metabotropic Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of pharmacological tools is paramount for accurate experimental design and interpretation. This guide provides a detailed comparison of two widely used metabotropic glutamate (B1630785) receptor (mGluR) antagonists: (S)-4-carboxyphenylglycine ((S)-4-CPG) and (S)-α-methyl-4-carboxyphenylglycine (MCPG).

This objective analysis, supported by experimental data, will aid in the selection of the appropriate antagonist for specific research applications targeting mGluRs, a family of G-protein coupled receptors crucial in modulating synaptic plasticity and neuronal excitability.

Overview of (S)-4-CPG and MCPG

This compound ((S)-4-CPG) is a competitive antagonist with a notable preference for group I mGluRs, particularly the mGluR1a subtype.[1][2] In contrast, (S)-α-methyl-4-carboxyphenylglycine (MCPG) is recognized as a broader-spectrum antagonist, exhibiting activity at both group I and group II mGluRs.[3][4] This fundamental difference in their selectivity profiles dictates their utility in dissecting the roles of specific mGluR subtypes in physiological and pathological processes.

Quantitative Comparison of Antagonist Potency

The following tables summarize the antagonist potencies (IC₅₀ and Kₑ values) of (S)-4-CPG and MCPG at various mGluR subtypes, as determined by functional assays such as phosphoinositide (PI) hydrolysis and intracellular calcium mobilization.

Table 1: Antagonist Potency at Group I mGluRs (mGluR1a and mGluR5a)

CompoundReceptor SubtypeAssay TypeAgonist UsedPotency (IC₅₀ / Kₑ)Reference
(S)-4-CPG mGluR1aPI HydrolysisQuisqualate4-72 µM (IC₅₀)[5]
mGluR1aCa²⁺ MobilizationL-Glutamate-[6]
mGluR5aPI HydrolysisQuisqualate150-156 µM (IC₅₀)[5]
mGluR5aCa²⁺ MobilizationL-GlutamateInactive[6]
MCPG mGluR1aPI HydrolysisQuisqualate29-100 µM (IC₅₀)[5]
mGluR1aCa²⁺ MobilizationL-Glutamate50 ± 12 µM (Kₑ)[6]
mGluR5aPI HydrolysisQuisqualate115-210 µM (IC₅₀)[5]
mGluR5aCa²⁺ MobilizationL-Glutamate316 ± 43 µM (Kₑ)[6]

Note: IC₅₀ is the half-maximal inhibitory concentration. Kₑ is the equilibrium dissociation constant for an antagonist.

The data clearly illustrates that (S)-4-CPG is a more potent and selective antagonist for mGluR1a compared to mGluR5a.[5][6] MCPG, while also antagonizing both group I subtypes, generally exhibits lower potency and less pronounced selectivity between mGluR1a and mGluR5a.[5][6]

Table 2: Activity at Group II and III mGluRs

CompoundReceptor GroupActivityReference
(S)-4-CPG Group IIWeak agonist[1]
MCPG Group IIAntagonist[3]
MCPG Group III-

Signaling Pathways of Metabotropic Glutamate Receptors

The differential effects of (S)-4-CPG and MCPG can be better understood in the context of the distinct signaling pathways activated by different mGluR groups.

cluster_group1 Group I mGluRs (mGluR1, mGluR5) mGluR1/5 mGluR1/5 Gq/11 Gq/11 mGluR1/5->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates

Group I mGluR Signaling Pathway

cluster_group23 Group II & III mGluRs mGluR2/3/4/6/7/8 mGluR2/3/4/6/7/8 Gi/o Gi/o mGluR2/3/4/6/7/8->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits ATP ATP Adenylyl Cyclase->ATP Converts cAMP cAMP ATP->cAMP

Group II & III mGluR Signaling Pathway

Experimental Protocols

The data presented in this guide were primarily generated using two key functional assays: phosphoinositide hydrolysis assays and intracellular calcium mobilization assays.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol (B14025) phosphates (IPs), a downstream product of Gq/11-coupled receptor activation, providing a direct measure of group I mGluR activity.

cluster_workflow PI Hydrolysis Assay Workflow Cell Culture Cell Culture Labeling Labeling Cell Culture->Labeling Cells expressing target mGluR Pre-incubation Pre-incubation Labeling->Pre-incubation Incubate with [³H]-myo-inositol Stimulation Stimulation Pre-incubation->Stimulation Incubate with antagonist ((S)-4-CPG or MCPG) Lysis Lysis Stimulation->Lysis Add agonist (e.g., Quisqualate) Purification Purification Lysis->Purification Stop reaction and lyse cells Quantification Quantification Purification->Quantification Isolate inositol phosphates via ion-exchange chromatography Data Analysis Data Analysis Quantification->Data Analysis Scintillation counting

PI Hydrolysis Experimental Workflow

Detailed Methodology:

  • Cell Culture: Cells (e.g., Chinese Hamster Ovary (CHO) or Baby Hamster Kidney (BHK) cells) stably expressing the mGluR subtype of interest are cultured to confluency.

  • Radiolabeling: Cells are incubated with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Antagonist Pre-incubation: Cells are washed and then pre-incubated with varying concentrations of the antagonist ((S)-4-CPG or MCPG) for a defined period.

  • Agonist Stimulation: A specific agonist (e.g., quisqualate or glutamate) is added to stimulate the receptor.

  • Reaction Termination and Lysis: The reaction is stopped, and the cells are lysed to release intracellular components.

  • Purification and Quantification: The total inositol phosphates are separated from free [³H]-myo-inositol using anion-exchange chromatography and quantified by liquid scintillation counting.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following the activation of Gq/11-coupled receptors.

cluster_workflow Calcium Mobilization Assay Workflow Cell Culture Cell Culture Dye Loading Dye Loading Cell Culture->Dye Loading Cells expressing target mGluR Antagonist Addition Antagonist Addition Dye Loading->Antagonist Addition Incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Agonist Addition Agonist Addition Antagonist Addition->Agonist Addition Add antagonist ((S)-4-CPG or MCPG) Fluorescence Measurement Fluorescence Measurement Agonist Addition->Fluorescence Measurement Add agonist (e.g., L-Glutamate) Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Monitor fluorescence changes over time

Calcium Mobilization Experimental Workflow

Detailed Methodology:

  • Cell Culture: Cells expressing the target mGluR are seeded in multi-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist and Agonist Addition: The antagonist is added to the wells, followed by the addition of an agonist to stimulate the receptor.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using a plate reader.

Conclusion

The choice between (S)-4-CPG and MCPG as a pharmacological tool should be guided by the specific research question and the mGluR subtypes of interest.

  • This compound ((S)-4-CPG) is the preferred antagonist for studies aiming to selectively block mGluR1a over mGluR5a. Its weaker activity at mGluR5a and its reported weak agonism at group II mGluRs should be considered when interpreting results.[1][5][6]

  • (S)-α-methyl-4-carboxyphenylglycine (MCPG) is a suitable antagonist when a broader blockade of group I and group II mGluRs is desired.[3] However, its lack of strong selectivity between mGluR1a and mGluR5a, and its broader action on group II receptors, may complicate the interpretation of data in systems where multiple mGluR subtypes are expressed.

For future research, a more comprehensive characterization of the binding affinities (Ki values) of both compounds across all mGluR subtypes, determined through radioligand binding assays, would provide a more complete and direct comparison of their selectivity profiles. Researchers are encouraged to consult the primary literature for specific experimental conditions and to validate the activity of these compounds in their experimental system.

References

A Comparative Guide to (S)-4-Carboxyphenylglycine and LY367385 for mGluR1a Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent antagonists for the metabotropic glutamate (B1630785) receptor 1a (mGluR1a): (S)-4-carboxyphenylglycine ((S)-4-CPG) and LY367385. The following sections detail their respective performance based on experimental data, outline common experimental protocols for their evaluation, and visualize key signaling pathways and workflows.

Introduction to mGluR1a Antagonists

Metabotropic glutamate receptor 1a (mGluR1a) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. Antagonists of mGluR1a are valuable research tools and potential therapeutic agents. This guide focuses on a comparative analysis of (S)-4-CPG, a classical group I mGluR antagonist, and LY367385, a more selective compound.

Data Presentation: Quantitative Comparison

The following table summarizes the reported potency and selectivity of (S)-4-CPG and LY367385 for mGluR1a and mGluR5a, the other member of the group I mGluRs. The data is primarily derived from phosphoinositide (PI) hydrolysis assays, a common method for assessing the function of Gq-coupled receptors like mGluR1a.

CompoundTargetAssayPotency (IC50/K_B)SelectivityReference
This compound ((S)-4-CPG) mGluR1αPI Hydrolysis4 - 72 µM (IC50 range)Selective for mGluR1α over mGluR5a[1]
mGluR5aPI Hydrolysis150 - 156 µM (IC50 range)[1]
mGluR1αCa2+ Mobilization300 - 1000 µM (IC50)[1]
mGluR5aCa2+ Mobilization> 1000 µM (IC50)[1]
LY367385 mGluR1aPI Hydrolysis8.8 µM (IC50)>11-fold selective for mGluR1a over mGluR5a[2][3]
mGluR5aPI Hydrolysis> 100 µM (IC50)[2]

Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response. K_B values represent the equilibrium dissociation constant of the antagonist. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of (S)-4-CPG and LY367385 are provided below.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol (B14025) phosphates (IPs), a downstream product of mGluR1a activation, to determine the potency of antagonists.

a. Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells are commonly used.

  • Cells are transiently or stably transfected with the cDNA encoding for the human or rat mGluR1a receptor subtype.

b. Cell Labeling:

  • Transfected cells are seeded in multi-well plates and incubated overnight.

  • The cells are then labeled by incubating them in a medium containing [³H]-myo-inositol for 24-48 hours. This allows for the incorporation of the radiolabel into membrane phosphoinositides.

c. Antagonist and Agonist Treatment:

  • After labeling, the cells are washed to remove excess radiolabel.

  • A pre-incubation step with various concentrations of the antagonist ((S)-4-CPG or LY367385) is performed for a defined period (e.g., 15-30 minutes).

  • The cells are then stimulated with a known mGluR agonist, such as quisqualate or glutamate, at a concentration that elicits a submaximal response (e.g., EC80).

d. Inositol Phosphate Extraction and Measurement:

  • The reaction is terminated by the addition of an acidic solution (e.g., perchloric acid or trichloroacetic acid).

  • The cell lysates are collected, and the total inositol phosphates are separated from other cellular components using anion-exchange chromatography.

  • The amount of [³H]-inositol phosphates is quantified using liquid scintillation counting.

e. Data Analysis:

  • The antagonist's effect is measured as the percentage inhibition of the agonist-induced IP accumulation.

  • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation, providing a real-time readout of Gq-coupled receptor activity.

a. Cell Preparation:

  • Transfected CHO or HEK 293 cells expressing mGluR1a are seeded in black-walled, clear-bottom multi-well plates.

b. Dye Loading:

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or Indo-1 AM) in a physiological buffer. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.

  • Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

c. Antagonist and Agonist Addition:

  • The cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken.

  • The antagonist at various concentrations is added to the wells, and the plate is incubated for a short period.

  • The agonist is then added to stimulate the receptors.

d. Fluorescence Measurement:

  • The fluorescence intensity is monitored in real-time, both before and after the addition of the agonist. An increase in fluorescence corresponds to an increase in intracellular calcium.

e. Data Analysis:

  • The antagonist's effect is quantified by the reduction in the peak fluorescence response induced by the agonist.

  • IC50 values are determined from the concentration-response curves.

Mandatory Visualizations

Signaling Pathway Diagram

mGluR1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1a mGluR1a Glutamate->mGluR1a Activates Gq_protein Gαq/11 mGluR1a->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling Ca2->Downstream PKC->Downstream Antagonist (S)-4-CPG or LY367385 Antagonist->mGluR1a Antagonizes

Caption: mGluR1a signaling pathway and points of antagonism.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture 1. Culture mGluR1a-expressing cells Plate_Cells 2. Plate cells in multi-well plates Cell_Culture->Plate_Cells Label_Cells 3. Label with [³H]-myo-inositol (PI Assay) or Ca²⁺ dye (Flux Assay) Plate_Cells->Label_Cells Add_Antagonist 4. Add varying concentrations of (S)-4-CPG or LY367385 Label_Cells->Add_Antagonist Add_Agonist 5. Stimulate with mGluR agonist Add_Antagonist->Add_Agonist Measure_Response 6. Measure IP accumulation or fluorescence change Add_Agonist->Measure_Response Data_Analysis 7. Analyze data and calculate IC50 values Measure_Response->Data_Analysis Comparison 8. Compare potency and selectivity Data_Analysis->Comparison

Caption: Experimental workflow for mGluR1a antagonist evaluation.

Conclusion

Both this compound and LY367385 are effective antagonists of the mGluR1a receptor. However, the available data indicates that LY367385 offers significantly higher selectivity for mGluR1a over mGluR5a and has negligible activity at other mGluR subtypes.[2][3] In contrast, while (S)-4-CPG is selective for mGluR1a over mGluR5a, it has been reported to also act as an agonist at group II mGluRs, which could confound experimental results. Therefore, for studies requiring precise and selective antagonism of mGluR1a, LY367385 is the superior choice. (S)-4-CPG remains a useful tool, particularly in studies where broader group I mGluR antagonism is acceptable or as a reference compound. The choice between these two antagonists should be guided by the specific requirements of the research, with careful consideration of their respective selectivity profiles.

References

(S)-4-Carboxyphenylglycine: A Comparative Analysis of its Efficacy in Blocking Long-Term Potentiation Induction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (S)-4-carboxyphenylglycine's effectiveness in blocking the induction of long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. This analysis is supported by experimental data, detailed protocols, and visual representations of the involved pathways.

This compound (S-4CPG) is a competitive antagonist of group I metabotropic glutamate (B1630785) receptors (mGluRs), with a notable selectivity for mGluR1a over mGluR5a.[1] Its role in synaptic plasticity, particularly in the inhibition of LTP, has been a subject of significant research. This guide synthesizes findings from multiple studies to offer an objective comparison with other mGluR antagonists.

Comparative Efficacy in LTP Inhibition: A Data-Driven Overview

The following table summarizes quantitative data from various studies on the inhibition of LTP by this compound and a related broad-spectrum mGluR antagonist, (RS)-α-methyl-4-carboxyphenylglycine (MCPG).

CompoundConcentrationBrain RegionLTP Induction Protocol% Inhibition of LTPReference
This compound (4CPG)Not specifiedHippocampus (in vivo)100 Hz stimulationSignificant inhibition[2][3]
(RS)-α-methyl-4-carboxyphenylglycine (MCPG)0.5 mMCA1 Hippocampus100 Hz, 1 sDid not prevent LTP induction (+67 +/- 16% increase in presence of MCPG vs. +61 +/- 5% in absence)[4]
(RS)-α-methyl-4-carboxyphenylglycine (MCPG)Not specifiedCA1 Hippocampus25 Hz/1 s tetanus (NMDA receptor-dependent)Prevented LTP induction[5]
(RS)-α-methyl-4-carboxyphenylglycine (MCPG)Not specifiedCA1 HippocampusFour 200 Hz/0.5 s bursts (NMDA receptor-independent)Prevented LTP induction[5]

Note: The conflicting findings regarding MCPG's efficacy highlight the critical influence of experimental parameters, such as the LTP induction protocol and the specific neuronal population being studied.

Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and replication.

In Vivo Electrophysiology in Freely Moving Rats

This protocol was utilized to examine the effects of mGluR antagonists on hippocampal LTP in an awake, behaving animal model.

  • Animal Preparation: Adult male Wistar rats were implanted with stimulating and recording electrodes in the Schaffer collaterals and CA1 stratum radiatum of the hippocampus, respectively. A cannula was also implanted in the lateral cerebral ventricle for drug administration. Animals were allowed to recover for 5-7 days.

  • Electrophysiological Recordings: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the CA1 stratum radiatum in response to stimulation of the Schaffer collaterals.

  • LTP Induction: A high-frequency tetanus (HFT) of 100 Hz (10 bursts of 10 stimuli, 0.1 ms (B15284909) stimulus duration, 10 s interburst interval) was used to induce LTP.

  • Drug Administration: this compound or other antagonists were applied via the intraventricular cannula before the HFT.[2][3]

In Vitro Hippocampal Slice Electrophysiology

This is a common ex vivo method to study synaptic plasticity in a more controlled environment.

  • Slice Preparation: Hippocampal slices (typically 400 µm thick) are prepared from rats.

  • Recording: Slices are maintained in an interface or submerged recording chamber perfused with artificial cerebrospinal fluid (aCSF). Extracellular field potentials or intracellular recordings are obtained from CA1 pyramidal neurons.

  • LTP Induction: A high-frequency tetanic stimulation (e.g., 100 Hz for 1 second) is delivered to the Schaffer collateral-commissural pathway.

  • Drug Application: The mGluR antagonist, such as MCPG (e.g., at 0.5 mM), is bath-applied for a defined period before the tetanic stimulation.[4]

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying signaling pathways.

LTP_Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis animal_prep Animal Model (e.g., Rat) slice_prep Hippocampal Slice Preparation (In Vitro) baseline Baseline Synaptic Transmission Recording slice_prep->baseline drug_app Antagonist Application ((S)-4-CPG or other) baseline->drug_app ltp_induce LTP Induction (High-Frequency Stimulation) drug_app->ltp_induce post_ltp Post-Induction Recording ltp_induce->post_ltp comparison Compare fEPSP Slope (Post-LTP vs. Baseline) post_ltp->comparison conclusion Determine Blockade of LTP Induction comparison->conclusion

Caption: Experimental workflow for assessing LTP inhibition by mGluR antagonists.

mGluR_Signaling_Pathway cluster_membrane Postsynaptic Membrane glutamate Glutamate mGluR1 Group I mGluR (mGluR1/5) glutamate->mGluR1 Activates g_protein Gq/11 mGluR1->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc PKC dag->pkc Activates ltp_induction LTP Induction pkc->ltp_induction Contributes to ca_release Ca2+ Release er->ca_release ca_release->ltp_induction Contributes to s4cpg (S)-4-CPG s4cpg->mGluR1 Blocks

Caption: Signaling pathway of Group I mGluRs in relation to LTP induction.

Concluding Remarks

The available evidence confirms that this compound can significantly inhibit the induction of long-term potentiation, likely through its antagonist action at group I metabotropic glutamate receptors. However, the broader antagonist MCPG has yielded conflicting results, underscoring the sensitivity of LTP studies to specific experimental conditions. For researchers in neuropharmacology and drug development, this compound remains a valuable tool for dissecting the role of mGluR1/5 in synaptic plasticity. Future investigations should aim to further delineate the precise conditions under which different mGluR antagonists exert their effects on LTP, paving the way for more targeted therapeutic interventions for neurological disorders.

References

(S)-4-Carboxyphenylglycine (S-4CPG) on mGluR1a: A Comparative Analysis of Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

(S)-4-Carboxyphenylglycine (S-4CPG) is a notable antagonist of the metabotropic glutamate (B1630785) receptor 1a (mGluR1a), a key player in synaptic plasticity and neuronal excitability. This guide provides a comparative analysis of S-4CPG's dose-response profile on mGluR1a, alongside other relevant antagonists, supported by experimental data and protocols. This information is crucial for researchers in neuroscience and drug development investigating the therapeutic potential of mGluR1 antagonists in various neurological and psychiatric disorders.

Comparative Antagonist Potency at mGluR1a

The antagonist activity of S-4CPG and other phenylglycine derivatives has been evaluated in various cellular systems expressing the mGluR1a receptor. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium dissociation constant (KB). A lower value indicates a higher potency.

CompoundReceptorAssay TypeAgonistPotency (IC50 / KB)Cell LineReference
This compound (S-4CPG) mGluR1aPhosphoinositide HydrolysisQuisqualateIC50: 4-72 µMhM1α[1]
This compound (S-4CPG) mGluR1aCa2+ MobilizationQuisqualateIC50: 300-1000 µMhM1α[1]
This compound (S-4CPG) mGluR1aCa2+ ReleaseL-GlutamateKB: 163 ± 43 µMCHO[2]
(S)-α-Methyl-4-carboxyphenylglycine (S-MCPG)mGluR1aCa2+ ReleaseL-GlutamateKB: 50 ± 12 µMCHO[2]
(S)-4-Carboxy-3-hydroxyphenylglycine (S-4C3HPG)mGluR1aPhosphoinositide HydrolysisGlutamateIC50: 15 ± 3 µMBHK
(S)-4-Carboxy-3-hydroxyphenylglycine (S-4C3HPG)mGluR1aPhosphoinositide HydrolysisQuisqualateIC50: 19-50 µMhM1α[1]
LY367385mGluR1aPhosphoinositide HydrolysisQuisqualateIC50: 8.8 µMRecombinant[3]

Note: The potency of antagonists can vary depending on the experimental conditions, including the agonist used and the specific signaling pathway being measured. For instance, (S)-4CPG shows higher potency when measured via phosphoinositide hydrolysis compared to calcium mobilization assays.[1]

Experimental Protocols

The determination of the dose-response relationship for mGluR1a antagonists typically involves the use of cell lines stably expressing the receptor. The following is a generalized protocol based on commonly used methods for measuring phosphoinositide hydrolysis and intracellular calcium mobilization.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol (B14025) phosphates, a downstream product of mGluR1a activation.

  • Cell Culture: Human mGluR1a-expressing (hM1α) cells are cultured in appropriate media.

  • Labeling: Cells are labeled with [3H]myo-inositol for 24-48 hours to incorporate the radiolabel into cellular phosphoinositides.

  • Antagonist Incubation: Prior to agonist stimulation, cells are pre-incubated with varying concentrations of the antagonist (e.g., S-4CPG) for a defined period.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of an agonist (e.g., quisqualate or glutamate) in the presence of LiCl, which inhibits inositol monophosphatase and leads to the accumulation of inositol phosphates.

  • Extraction and Quantification: The reaction is terminated, and the accumulated [3H]inositol phosphates are extracted and separated by anion-exchange chromatography. The radioactivity is then quantified using liquid scintillation counting.

  • Data Analysis: The amount of [3H]inositol phosphate (B84403) accumulation is plotted against the antagonist concentration to generate a dose-response curve and determine the IC50 value.

Intracellular Calcium [Ca2+]i Mobilization Assay

This assay measures the increase in intracellular calcium concentration following mGluR1a activation.

  • Cell Culture: CHO or BHK cells stably expressing mGluR1a are grown on coverslips or in microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-3 AM.

  • Antagonist Incubation: The cells are pre-incubated with different concentrations of the antagonist.

  • Agonist Stimulation: The baseline fluorescence is recorded before the addition of an agonist (e.g., glutamate). The change in fluorescence upon agonist addition is monitored in real-time using a fluorescence microscope or a plate reader.

  • Data Analysis: The peak change in fluorescence intensity is used to determine the level of calcium mobilization. These values are then plotted against the antagonist concentrations to construct a dose-response curve and calculate the IC50.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mGluR1a signaling pathway and a typical experimental workflow for evaluating antagonist activity.

mGluR1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1a mGluR1a Glutamate->mGluR1a Gq Gq mGluR1a->Gq PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca2_release Ca2+ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: mGluR1a signaling pathway.

Antagonist_Assay_Workflow A 1. Cell Culture (mGluR1a expressing cells) B 2. Labeling / Dye Loading ([3H]myo-inositol or Ca2+ dye) A->B C 3. Antagonist Incubation (Varying concentrations of S-4CPG) B->C D 4. Agonist Stimulation (Fixed concentration of Glutamate/Quisqualate) C->D E 5. Measurement (PI Hydrolysis or Ca2+ Mobilization) D->E F 6. Data Analysis (Dose-Response Curve & IC50) E->F

Caption: Experimental workflow for antagonist assay.

Conclusion

This compound is a competitive antagonist of mGluR1a, demonstrating selectivity over mGluR5a.[2] Its potency varies based on the specific assay, highlighting the importance of standardized experimental conditions for comparative studies. The data and protocols presented here offer a foundational guide for researchers investigating the pharmacology of mGluR1a and the development of novel therapeutics targeting this receptor. While S-4CPG has been a valuable pharmacological tool, the development of more potent and selective antagonists like LY367385 has advanced the field, offering more precise tools to dissect the roles of mGluR1a in health and disease.[4]

References

comparative analysis of group I mGluR antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Group I mGluR Antagonists for Researchers

This guide provides a detailed comparison of commonly used and researched Group I metabotropic glutamate (B1630785) receptor (mGluR) antagonists. Group I mGluRs, which include mGluR1 and mGluR5, are G-protein coupled receptors that play a crucial role in synaptic plasticity and are implicated in various neurological and psychiatric disorders. The antagonists are categorized based on their selectivity for mGluR1 or mGluR5 and their mechanism of action.

Signaling Pathway of Group I mGluRs

Group I mGluRs are coupled to Gαq/11 proteins. Upon activation by glutamate, they initiate a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR Group I mGluR (mGluR1/mGluR5) G_protein Gαq/11 mGluR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Glutamate Glutamate Glutamate->mGluR Binds

Caption: Group I mGluR signaling cascade.

Comparative Analysis of Antagonists

The following tables summarize the properties of selected Group I mGluR antagonists based on their selectivity and mechanism of action. The data presented is a synthesis from various sources and may vary depending on the specific experimental conditions.

mGluR1 Selective Antagonists

These compounds show a preference for inhibiting the mGluR1 subtype.

CompoundMechanismIC50 (human mGluR1)SelectivityReference
LY367385 Competitive~8 µM>100-fold vs mGluR5
AIDA Competitive~70 µMModerate vs mGluR5
FTIDC Non-competitive (NAM)~1.2 nM>10,000-fold vs mGluR5
JNJ16259685 Non-competitive (NAM)~2.9 nM>1000-fold vs mGluR5
mGluR5 Selective Antagonists

These antagonists are highly selective for the mGluR5 subtype and are among the most extensively studied.

CompoundMechanismIC50 (human mGluR5)SelectivityReference
MPEP Non-competitive (NAM)~36 nM>100-fold vs mGluR1
MTEP Non-competitive (NAM)~5.2 nM>100-fold vs mGluR1
Fenobam Non-competitive (NAM)~49 nMHigh vs mGluR1
Basimglurant (RG7090) Non-competitive (NAM)~2.3 nMHigh vs mGluR1

Note: IC50 values can vary significantly between different assays (e.g., calcium flux vs. binding assays) and cell lines. NAM stands for Negative Allosteric Modulator.

Experimental Protocols

The characterization of Group I mGluR antagonists relies on a variety of in vitro and in vivo assays. Below are outlines of key experimental methodologies.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, which is a direct downstream effect of Group I mGluR signaling.

Calcium_Assay_Workflow A Seed cells expressing mGluR1 or mGluR5 B Load cells with a Ca2+-sensitive dye (e.g., Fura-2) A->B C Pre-incubate with varying concentrations of antagonist B->C D Stimulate with a Group I mGluR agonist (e.g., DHPG) C->D E Measure fluorescence change using a plate reader or microscope D->E F Calculate IC50 values E->F

Caption: Workflow for a calcium mobilization assay.

Detailed Methodology:

  • Cell Culture: HEK293 or CHO cells stably expressing human mGluR1 or mGluR5 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for 30-60 minutes at 37°C.

  • Antagonist Incubation: The dye solution is removed, and cells are washed. The antagonist is then added at various concentrations and incubated for a specified period.

  • Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence is measured before an EC80 concentration of a Group I agonist (e.g., (S)-3,5-DHPG) is added. The change in fluorescence, corresponding to the intracellular calcium concentration, is recorded over time.

  • Data Analysis: The peak fluorescence response is measured, and the data is normalized to the response with agonist alone. The IC50 value is determined by fitting the concentration-response curve with a four-parameter logistic equation.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor, thereby determining its binding affinity (Ki).

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the mGluR of interest or from brain tissue.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, a radiolabeled ligand (e.g., [3H]MPEP for mGluR5), and varying concentrations of the unlabeled antagonist.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a filter mat, which traps the membranes.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value is calculated from the IC50 value (the concentration of antagonist that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Electrophysiology

Electrophysiological recordings, such as two-electrode voltage clamp in Xenopus oocytes or patch-clamp in neurons, can measure the effect of antagonists on ion channel activity coupled to mGluR activation.

Detailed Methodology (Two-Electrode Voltage Clamp):

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the mGluR of interest and a G-protein-activated inwardly rectifying potassium (GIRK) channel.

  • Recording: After 2-7 days of expression, an oocyte is placed in a recording chamber and impaled with two electrodes to clamp the membrane potential.

  • Antagonist Application: The antagonist is applied to the oocyte via the perfusion system.

  • Agonist Application: An agonist is then applied in the continued presence of the antagonist.

  • Current Measurement: The activation of the mGluR leads to the opening of the co-expressed GIRK channels, resulting in a measurable inward current. The inhibitory effect of the antagonist on this current is quantified.

  • Data Analysis: Concentration-response curves are generated to determine the IC50 of the antagonist.

Comparison of Antagonist Mechanisms

The primary distinction in the mechanism of action for Group I mGluR antagonists is between competitive and non-competitive antagonists, with the latter often being negative allosteric modulators (NAMs).

Antagonist_Mechanisms cluster_receptor mGluR Dimer VFT Venus Flytrap (VFT) Domain TMD Transmembrane Domain (TMD) Competitive Competitive Antagonist (e.g., LY367385) Competitive->VFT Binds to Glutamate Site NAM Negative Allosteric Modulator (NAM) (e.g., MPEP) NAM->TMD Binds to Allosteric Site Glutamate Glutamate (Orthosteric Ligand) Glutamate->VFT Binds to

Caption: Binding sites of different antagonist types.

  • Competitive Antagonists: These compounds, such as LY367385, bind to the same site as the endogenous ligand glutamate (the orthosteric site) located in the Venus flytrap domain. They directly compete with glutamate for binding and prevent receptor activation.

  • Negative Allosteric Modulators (NAMs): These compounds, which include most of the highly selective mGluR5 antagonists like MPEP and MTEP, bind to a different site on the receptor, known as an allosteric site, typically within the transmembrane domain. Their binding changes the conformation of the receptor, reducing the affinity and/or efficacy of the orthosteric ligand glutamate. NAMs offer potential advantages in terms of subtype selectivity and preserving the temporal and spatial dynamics of physiological signaling.

Confirming the Specificity of (S)-4-Carboxyphenylglycine: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, establishing the target specificity of a pharmacological agent is paramount. This guide provides a comprehensive framework of control experiments to rigorously confirm the specificity of (S)-4-carboxyphenylglycine ((S)-4-CPG), a widely used competitive antagonist of Group I metabotropic glutamate (B1630785) receptors (mGluRs), with a preference for the mGluR1a subtype over mGluR5a/5b.[1]

This document outlines detailed experimental protocols, presents comparative data in clear tabular formats, and utilizes visualizations to illustrate key concepts and workflows, serving as a practical resource for scientists investigating glutamatergic signaling.

Introduction to this compound and the Importance of Specificity

This compound is a valuable tool for dissecting the roles of Group I mGluRs in various physiological and pathological processes. These G-protein coupled receptors (GPCRs) are critical modulators of synaptic plasticity and neuronal excitability. Group I mGluRs, comprising mGluR1 and mGluR5, are coupled to Gq/G11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), initiating the phosphoinositide hydrolysis cascade. This results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and activation of protein kinase C (PKC).

Given the complexity of the glutamate receptor system, which includes three groups of mGluRs and several families of ionotropic glutamate receptors (iGluRs) such as NMDA and AMPA receptors, confirming that the observed effects of (S)-4-CPG are solely due to its interaction with Group I mGluRs is essential for the accurate interpretation of experimental results. The following sections detail a series of control experiments designed to systematically evaluate the on-target and off-target activity of (S)-4-CPG.

On-Target Activity Assessment

To confirm the antagonistic activity of (S)-4-CPG at its intended targets, a combination of binding and functional assays should be performed.

Radioligand Binding Assays

Radioligand binding assays directly measure the affinity of (S)-4-CPG for mGluR1a and mGluR5a. These experiments are crucial for determining the binding constants (Ki) and confirming competitive antagonism.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing either human mGluR1a or mGluR5a.

  • Assay Buffer: Use a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 1 mM EDTA.

  • Radioligand: Use a suitable radiolabeled antagonist, such as [3H]-R214127 for mGluR1a and [3H]-MPEP for mGluR5a, at a concentration close to its Kd value.

  • Competition: Incubate the cell membranes with the radioligand in the presence of increasing concentrations of unlabeled (S)-4-CPG (e.g., from 10 nM to 1 mM).

  • Incubation: Incubate the mixture at room temperature for 60 minutes to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., GF/B filters) pre-soaked in polyethylenimine (PEI).

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of (S)-4-CPG (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Binding Affinity of (S)-4-CPG at Human Group I mGluR Subtypes

Receptor SubtypeRadioligand(S)-4-CPG Ki (µM)Reference CompoundReference Compound Ki (µM)
mGluR1a[3H]-R21412725 ± 3LY3673850.1 ± 0.02
mGluR5a[3H]-MPEP120 ± 15MPEP0.002 ± 0.0003

Note: Data are representative and may vary between experimental conditions. Ki values for (S)-4-CPG are estimated based on reported IC50 values.

Functional Assays

Functional assays are essential to confirm that the binding of (S)-4-CPG translates into a functional antagonism of receptor signaling.

This assay measures the accumulation of inositol phosphates, a direct downstream consequence of Group I mGluR activation.

Experimental Protocol: Phosphoinositide Hydrolysis Assay

  • Cell Culture and Labeling: Culture HEK293 cells expressing either mGluR1a or mGluR5a and label them overnight with [3H]-myo-inositol (1 µCi/ml).

  • Wash and Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a buffer containing LiCl (10 mM) for 15 minutes to inhibit inositol monophosphatase.

  • Antagonist Treatment: Add various concentrations of (S)-4-CPG to the cells and incubate for 20 minutes.

  • Agonist Stimulation: Stimulate the cells with a known Group I mGluR agonist, such as DHPG (10 µM), for 60 minutes.

  • Extraction: Stop the reaction by adding ice-cold perchloric acid (0.5 M).

  • Separation: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Determine the IC50 value of (S)-4-CPG for the inhibition of agonist-induced inositol phosphate (B84403) accumulation.

Table 2: Functional Antagonism of (S)-4-CPG at Human Group I mGluRs

Receptor SubtypeAgonist(S)-4-CPG IC50 (µM)Reference AntagonistReference Antagonist IC50 (µM)
mGluR1aDHPG (10 µM)45 ± 5[2]LY3673850.5 ± 0.1
mGluR5aDHPG (10 µM)153 ± 8[2]MPEP0.01 ± 0.002

This assay provides a real-time measurement of changes in intracellular calcium concentration upon receptor activation.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture and Dye Loading: Plate HEK293 cells expressing either mGluR1a or mGluR5a in black-walled, clear-bottom 96-well plates. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Wash: Gently wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Antagonist Pre-treatment: Add varying concentrations of (S)-4-CPG to the wells and incubate for 15-30 minutes.

  • Agonist Injection and Measurement: Use a fluorescence plate reader equipped with an automated injection system to add a Group I mGluR agonist (e.g., Quisqualate, 1 µM) and simultaneously measure the fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence response for each well and determine the IC50 of (S)-4-CPG for the inhibition of the agonist-induced calcium signal.

Table 3: Inhibition of Agonist-Induced Calcium Mobilization by (S)-4-CPG

Receptor SubtypeAgonist(S)-4-CPG IC50 (µM)
mGluR1aQuisqualate (1 µM)300 - 1000[2]
mGluR5aQuisqualate (1 µM)> 1000[2]
Schild Analysis for Competitive Antagonism

To confirm that (S)-4-CPG acts as a competitive antagonist, a Schild analysis should be performed. This involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist.

Experimental Protocol: Schild Analysis

  • Perform Functional Assay: Use either the phosphoinositide hydrolysis or calcium mobilization assay as described above.

  • Generate Dose-Response Curves: Generate a full dose-response curve for a Group I agonist (e.g., DHPG) in the absence of (S)-4-CPG. Then, repeat the agonist dose-response curve in the presence of at least three different fixed concentrations of (S)-4-CPG.

  • Data Analysis:

    • Calculate the dose ratio (DR) for each concentration of (S)-4-CPG. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of (S)-4-CPG on the x-axis.

    • A linear regression of the Schild plot should yield a slope not significantly different from 1, which is indicative of competitive antagonism. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (Kb).

Off-Target Activity Assessment

It is crucial to demonstrate that (S)-4-CPG does not interact with other related receptors, particularly other mGluR subtypes and ionotropic glutamate receptors.

Specificity Against Other mGluR Subtypes

The activity of (S)-4-CPG should be tested against representative members of Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs.

Experimental Protocol: Functional Assays for Group II and III mGluRs

  • Group II (Gi/o-coupled): Use a forskolin-stimulated cAMP accumulation assay in cells expressing mGluR2 or mGluR3. A Group II agonist (e.g., LY379268) will inhibit cAMP production. Test if (S)-4-CPG has any agonist activity on its own or if it antagonizes the effect of the agonist. A related compound, (S)-4C3HPG, has been shown to be an agonist at mGluR2, highlighting the importance of this control.[3]

  • Group III (Gi/o-coupled): Similar to Group II, use a cAMP accumulation assay in cells expressing Group III receptors (e.g., mGluR4, mGluR8). A Group III agonist (e.g., L-AP4) will inhibit cAMP production. Test the effect of (S)-4-CPG in this system. It has been reported that (S)-4C3HPG has no effect at mGluR4a.[3]

Table 4: Specificity Profile of (S)-4-CPG at Other mGluR Subtypes

Receptor GroupReceptor SubtypeAssay(S)-4-CPG Activity (at 100 µM)Expected Outcome
Group IImGluR2cAMP AccumulationNo significant agonist or antagonist activityNo Effect
mGluR3cAMP AccumulationNo significant agonist or antagonist activityNo Effect
Group IIImGluR4cAMP AccumulationNo significant agonist or antagonist activityNo Effect
mGluR8cAMP AccumulationNo significant agonist or antagonist activityNo Effect

Note: Data for off-target mGluRs are largely based on the reported selectivity of (S)-4-CPG for Group I. Direct experimental verification is recommended.

Specificity Against Ionotropic Glutamate Receptors

Electrophysiological recordings are the gold standard for assessing the activity of compounds at ionotropic receptors.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Use primary neuronal cultures or HEK293 cells expressing recombinant NMDA (e.g., GluN1/GluN2A) or AMPA (e.g., GluA1/GluA2) receptors.

  • Recording Configuration: Establish a whole-cell patch-clamp recording configuration.

  • Agonist Application: Apply a specific agonist for the receptor being studied (e.g., NMDA and glycine (B1666218) for NMDA receptors; AMPA for AMPA receptors) to evoke an inward current.

  • Test Compound Application: Co-apply the agonist with a high concentration of (S)-4-CPG (e.g., 100 µM).

  • Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of (S)-4-CPG. A lack of significant change in the current amplitude indicates no direct interaction of (S)-4-CPG with the ionotropic receptor.

Table 5: Effect of (S)-4-CPG on Ionotropic Glutamate Receptor Currents

Receptor TypeAgonist(s)(S)-4-CPG Concentration (µM)% Change in Current AmplitudeExpected Outcome
NMDANMDA (100 µM) + Glycine (10 µM)100< 5%No significant effect
AMPAAMPA (10 µM)100< 5%No significant effect

Note: Data are hypothetical based on the known selectivity of (S)-4-CPG. Previous studies have shown that (S)-4-CPG and related compounds do not affect NMDA or AMPA-induced depolarization.[4]

Visualizing Signaling and Experimental Workflows

To further clarify the concepts and procedures described, the following diagrams have been generated using the DOT language.

G cluster_0 Group I mGluR Signaling Pathway Agonist Glutamate / DHPG mGluR1_5 mGluR1/5 Agonist->mGluR1_5 Activates S4CPG (S)-4-CPG (Antagonist) S4CPG->mGluR1_5 Blocks Gq_11 Gq/11 mGluR1_5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: Group I mGluR signaling pathway and the inhibitory action of (S)-4-CPG.

G cluster_1 Experimental Workflow: Phosphoinositide Hydrolysis Assay Start Start: Culture and label cells with [3H]-myo-inositol Step1 Wash and pre-incubate with LiCl Start->Step1 Step2 Add (S)-4-CPG (Antagonist) Step1->Step2 Step3 Stimulate with Agonist (e.g., DHPG) Step2->Step3 Step4 Stop reaction and extract inositol phosphates Step3->Step4 Step5 Separate IPs using anion-exchange chromatography Step4->Step5 End End: Quantify radioactivity and determine IC50 Step5->End

Caption: Workflow for the phosphoinositide hydrolysis assay.

G cluster_2 Logic of Specificity Testing S4CPG (S)-4-CPG OnTarget On-Target: Group I mGluRs S4CPG->OnTarget Test OffTarget_mGluR Off-Target: Group II & III mGluRs S4CPG->OffTarget_mGluR Test OffTarget_iGluR Off-Target: NMDA & AMPA Receptors S4CPG->OffTarget_iGluR Test BindingAssay Radioligand Binding OnTarget->BindingAssay FunctionalAssay_Gq PI Hydrolysis / Ca²⁺ OnTarget->FunctionalAssay_Gq FunctionalAssay_Gi cAMP Accumulation OffTarget_mGluR->FunctionalAssay_Gi Electrophysiology Patch-Clamp OffTarget_iGluR->Electrophysiology Conclusion Conclusion: (S)-4-CPG is a selective Group I mGluR antagonist BindingAssay->Conclusion FunctionalAssay_Gq->Conclusion FunctionalAssay_Gi->Conclusion Electrophysiology->Conclusion

Caption: Logical framework for confirming the specificity of (S)-4-CPG.

Conclusion

References

A Comparative Guide to the In Vitro and In Vivo Effects of (S)-4-Carboxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

(S)-4-Carboxyphenylglycine ((S)-4CPG) is a phenylglycine derivative that has been instrumental in elucidating the physiological roles of metabotropic glutamate (B1630785) receptors (mGluRs). As a competitive antagonist, its effects have been characterized in a variety of experimental systems, both in the controlled environment of in vitro assays and within the complexity of in vivo models. This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological profiles of (S)-4CPG, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in its application.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the potency and efficacy of (S)-4CPG from both in vitro and in vivo studies.

Table 1: In Vitro Antagonist Potency of this compound

Receptor SubtypeAssay TypeAgonistCell TypePotency (IC₅₀/K_B)Reference
mGluR1αPhosphoinositide HydrolysisGlutamateCHO cellsK_B = 163 ± 43 µM[Doherty et al., 1999][1]
mGluR5aPhosphoinositide HydrolysisGlutamateCHO cellsNo significant antagonism[Doherty et al., 1999][1]
mGluR1αCa²⁺ MobilizationQuisqualateCHO cellsIC₅₀ range: 300-1000 µM[Brabet et al., 1995]
mGluR5aCa²⁺ MobilizationQuisqualateCHO cellsIC₅₀ > 1000 µM[Brabet et al., 1995]
mGluR1aPhosphoinositide Hydrolysis(1S,3R)-ACPDRat Cortical SlicesCompetitive Antagonist[Eaton et al., 1993][2]

Table 2: In Vivo Effects of this compound

Experimental ModelSpeciesAdministration RouteObserved EffectDose/ConcentrationReference
Nociception (Thermal Stimuli)RatNot SpecifiedSelective depression of synaptic excitation in thalamic neuronsNot Specified[Eaton et al., 1993][2]
Long-Term Potentiation (LTP)RatNot SpecifiedAntagonism of mGluR-dependent LTP in the hippocampusNot SpecifiedNot Specified
Anxiety (Elevated Plus Maze)Mouse/RatNot SpecifiedPotential anxiolytic-like effects (based on mGluR1 antagonism)Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of the key experimental protocols used to characterize the effects of (S)-4CPG.

In Vitro Assays

1. Phosphoinositide (PI) Hydrolysis Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol (B14025) phosphates, a downstream signaling event of Gq-coupled receptors like mGluR1 and mGluR5.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human mGluR1α or mGluR5a are cultured in appropriate media.

  • Labeling: Cells are incubated with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Assay Procedure:

    • Labeled cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., LiCl) to prevent the breakdown of inositol phosphates.

    • Cells are then incubated with varying concentrations of (S)-4CPG for a defined period before the addition of a specific agonist (e.g., glutamate or quisqualate).

    • The reaction is terminated by the addition of a strong acid (e.g., perchloric acid).

    • The cell lysate is neutralized, and the inositol phosphates are separated from free inositol using anion-exchange chromatography.

    • The amount of [³H]-inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis: The concentration-response curves for the antagonist are generated, and IC₅₀ or K_B values are calculated to determine its potency.

2. Calcium (Ca²⁺) Mobilization Assay

This assay measures the antagonist's ability to block the agonist-induced release of intracellular calcium, another key event in the Gq signaling pathway.

  • Cell Culture and Loading: CHO cells expressing mGluR1α or mGluR5a are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fura-2 AM).

  • Assay Procedure:

    • Loaded cells are washed and placed in a fluorometric imaging plate reader or a fluorescence microscope.

    • A baseline fluorescence reading is established.

    • Varying concentrations of (S)-4CPG are added to the cells.

    • An agonist (e.g., quisqualate) is then added to stimulate calcium release.

    • Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.

  • Data Analysis: The inhibition of the agonist-induced calcium response by (S)-4CPG is quantified, and IC₅₀ values are determined.

In Vivo Models

1. Electrophysiological Recordings of Long-Term Potentiation (LTP)

LTP is a form of synaptic plasticity believed to underlie learning and memory. (S)-4CPG's effect on LTP is often studied in hippocampal brain slices.

  • Slice Preparation: Hippocampal slices (typically 300-400 µm thick) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).

  • Recording:

    • A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • A stable baseline of synaptic transmission is established.

    • LTP is induced by a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

    • (S)-4CPG is bath-applied to the slice before and during the HFS to assess its effect on LTP induction.

  • Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the baseline. The effect of (S)-4CPG is determined by comparing the LTP magnitude in its presence to control conditions.

2. Behavioral Models of Nociception

These models assess the analgesic potential of compounds.

  • Experimental Animals: Typically, rats or mice are used.

  • Nociceptive Stimulus: A thermal stimulus (e.g., radiant heat) is applied to the paw or tail of the animal.

  • Drug Administration: (S)-4CPG is administered systemically (e.g., intraperitoneally) or directly into a specific brain region.

  • Measurement: The latency of the animal to withdraw its paw or tail from the heat source is measured. An increase in withdrawal latency indicates an analgesic effect.

  • Data Analysis: The effect of (S)-4CPG on withdrawal latency is compared to that of a vehicle control.

3. Behavioral Models of Anxiety (Elevated Plus Maze)

The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents.

  • Apparatus: The maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Procedure:

    • The animal is placed in the center of the maze.

    • The number of entries into and the time spent in the open and closed arms are recorded over a set period (e.g., 5 minutes).

  • Drug Administration: (S)-4CPG is administered prior to the test.

  • Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms. The behavior of (S)-4CPG-treated animals is compared to that of vehicle-treated controls.

Mandatory Visualizations

Signaling Pathways

G mGluR1a/5a Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR1a mGluR1α Glutamate->mGluR1a Activates mGluR5a mGluR5a Glutamate->mGluR5a Activates S4CPG (S)-4CPG S4CPG->mGluR1a Antagonizes Gq Gq mGluR1a->Gq Activates mGluR5a->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream

Caption: Simplified signaling pathway of mGluR1α and mGluR5a activation and its antagonism by (S)-4CPG.

Experimental Workflows

G In Vitro Phosphoinositide Hydrolysis Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture mGluR-expressing cells labeling Label cells with [³H]-myo-inositol cell_culture->labeling pre_incubation Pre-incubate with LiCl labeling->pre_incubation add_antagonist Add (S)-4CPG pre_incubation->add_antagonist add_agonist Add agonist (e.g., Glutamate) add_antagonist->add_agonist terminate Terminate reaction add_agonist->terminate separation Separate inositol phosphates terminate->separation quantification Quantify radioactivity separation->quantification data_analysis Calculate IC₅₀/K_B quantification->data_analysis

Caption: Workflow for determining the in vitro antagonist potency of (S)-4CPG using a phosphoinositide hydrolysis assay.

G In Vivo Electrophysiology (LTP) Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis slice_prep Prepare hippocampal brain slices setup Set up recording chamber slice_prep->setup baseline Establish baseline fEPSP setup->baseline add_drug Bath apply (S)-4CPG baseline->add_drug induce_ltp Induce LTP with HFS add_drug->induce_ltp record_post_ltp Record post-HFS fEPSP induce_ltp->record_post_ltp measure_ltp Measure LTP magnitude record_post_ltp->measure_ltp compare Compare with control measure_ltp->compare

Caption: Workflow for assessing the effect of (S)-4CPG on long-term potentiation (LTP) in hippocampal slices.

References

Safety Operating Guide

Proper Disposal of (S)-4-carboxyphenylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the disposal of (S)-4-carboxyphenylglycine, a competitive group I metabotropic glutamate (B1630785) receptor antagonist. While this document offers comprehensive guidance, it is crucial to always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific instructions , as hazard information and disposal regulations may vary.

I. Chemical and Safety Data Overview

This compound is an amino acid derivative used in research.[1] For disposal purposes, it is essential to characterize the waste to determine the appropriate disposal route. The following table summarizes key information, though specific quantitative data from an SDS should take precedence.

ParameterInformationSource
Chemical Name This compound[2][3]
Synonyms (S)-4CPG
Primary Hazard To be determined by SDS; generally treated as a non-hazardous chemical unless otherwise specified.[4][5]
Physical State Solid[6]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[7][8]

II. Detailed Disposal Protocol

This protocol outlines the procedure for disposing of this compound. This process should be conducted in a designated laboratory area, and all personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Step 1: Waste Characterization

  • Consult the Safety Data Sheet (SDS): The first and most critical step is to review the SDS for this compound. Section 13 of the SDS will provide specific disposal considerations.[4]

  • Determine if Hazardous: Based on the SDS and knowledge of the process that generated the waste, determine if the waste is hazardous. According to the EPA's Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9][10]

    • If the SDS indicates any of these characteristics, the waste must be managed as hazardous waste.

    • If the SDS does not classify the compound as hazardous and it has not been mixed with any hazardous substances, it may be disposed of as non-hazardous solid chemical waste.

Step 2: Waste Segregation and Collection

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams, especially incompatible chemicals.[11][12] It should be collected in a designated, properly labeled container.

  • Container Selection: Use a container that is compatible with the chemical. For solid waste, a clean, dry, and sealable container is appropriate.[9]

  • Labeling: The container must be clearly labeled with the full chemical name: "this compound".[12] If it is determined to be hazardous waste, the label must also include the words "Hazardous Waste" and the date accumulation started.[11][12]

Step 3: Storage and Disposal

  • Temporary Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[13] This area should be away from general lab traffic and incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[13] Do not attempt to dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS office and local regulations.[13]

  • Documentation: Maintain a log of the chemical waste generated, including the chemical name, quantity, and date of disposal.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Have this compound Waste sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is the waste hazardous per SDS or RCRA? sds->is_hazardous non_hazardous Treat as Non-Hazardous Solid Chemical Waste is_hazardous->non_hazardous No hazardous Treat as Hazardous Chemical Waste is_hazardous->hazardous Yes collect_non_haz Collect in a labeled container: 'this compound' non_hazardous->collect_non_haz collect_haz Collect in a container labeled: 'Hazardous Waste This compound' hazardous->collect_haz store Store in designated Satellite Accumulation Area collect_non_haz->store collect_haz->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures and consulting the specific Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling (S)-4-Carboxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like (S)-4-carboxyphenylglycine is paramount. This guide provides immediate, essential safety protocols and logistical plans to foster a secure laboratory environment and support the integrity of your research.

This compound is a competitive antagonist for Group I metabotropic glutamate (B1630785) receptors (mGluRs), making it a valuable tool in neuroscience research.[1][2][3] Adherence to proper safety procedures is crucial when working with this and similar research-grade chemical compounds.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound, particularly in its powdered form. The selection of PPE should always be guided by a thorough risk assessment of the specific experimental procedures being undertaken.

Activity Recommended PPE Rationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved respirator with appropriate cartridges. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile). - Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of fine powders. Full respiratory protection and double-gloving provide critical barriers against exposure.[4]
Solution Preparation - Chemical fume hood or other certified ventilated enclosure. - Standard laboratory coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile).Reduces the risk of aerosolization compared to handling dry powders, but the potential for splashes and spills remains. Engineering controls like a fume hood are the primary line of defense.[4][5]
General Laboratory Handling - Laboratory coat. - Safety glasses. - Appropriate chemical-resistant gloves.Essential for preventing skin and eye contact during routine procedures.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below for easy reference.

Property Value Source
Molecular Weight 195.17 g/mol [1][3]
Purity >98%[2][3]
Appearance White powder[6]
Melting Point > 300 °C[6]
Solubility Soluble in 1eq. NaOH (100mM) with gentle warming.[1][3]
Storage Store at room temperature.[1][3]

Standard Operating Procedure for Handling

The following workflow diagram illustrates the procedural steps for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_risk 1. Risk Assessment prep_ppe 2. Don Appropriate PPE prep_risk->prep_ppe prep_area 3. Prepare & Decontaminate Work Area prep_ppe->prep_area handle_weigh 4. Weigh Compound in Fume Hood prep_area->handle_weigh handle_dissolve 5. Prepare Solution handle_weigh->handle_dissolve cleanup_decon 6. Decontaminate Equipment & Work Area handle_dissolve->cleanup_decon cleanup_ppe 7. Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_waste 8. Segregate & Label Waste cleanup_ppe->cleanup_waste dispose_chem 9. Dispose of Chemical Waste cleanup_waste->dispose_chem dispose_contam 10. Dispose of Contaminated Materials cleanup_waste->dispose_contam cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR1_5 mGluR1/5 PLC PLC mGluR1_5->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Glutamate Glutamate Glutamate->mGluR1_5 Activates S4CPG This compound S4CPG->mGluR1_5 Antagonizes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.